4,6-Dimethylpyridine-2-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFRWFUYNPZERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497365 | |
| Record name | 4,6-Dimethylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7584-11-4 | |
| Record name | 4,6-Dimethylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 4,6-Dimethylpyridine-2-carbonitrile
CAS Number: 7584-11-4
This technical guide provides a comprehensive overview of 4,6-Dimethylpyridine-2-carbonitrile, a key heterocyclic building block for researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, safety information, and its role as a precursor in the synthesis of pharmacologically active molecules.
Chemical and Physical Properties
This compound, also known as 2-Cyano-4,6-dimethylpyridine or 4,6-dimethylpicolinonitrile, is a substituted pyridine derivative. Its fundamental properties are summarized below.[1]
| Property | Value | Source |
| CAS Number | 7584-11-4 | PubChem[1] |
| Molecular Formula | C₈H₈N₂ | PubChem[1] |
| Molecular Weight | 132.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Computed XLogP3 | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 132.068748264 Da | PubChem[1] |
| Monoisotopic Mass | 132.068748264 Da | PubChem[1] |
| Topological Polar Surface Area | 36.7 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
Synthesis and Reactivity
The reactivity of this compound is characteristic of substituted pyridines and nitriles. The pyridine ring can undergo various transformations, and the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions, making it a versatile intermediate for creating more complex molecular architectures.
Applications in Drug Discovery and Development
Substituted pyridines and pyrimidines are prevalent scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets. Derivatives of dimethylpyridine and dimethylpyrimidine have been investigated for various therapeutic applications, including the development of enzyme inhibitors and receptor modulators with potential anticancer, antiviral, and anti-inflammatory activities.
The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.
Caption: A generalized workflow for utilizing chemical building blocks in drug discovery.
Safety Information
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on SDS for structurally related compounds such as 2,6-Dimethylpyridine and 2-Amino-4,6-dimethylpyrimidine, the following general safety precautions should be observed:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2][3]
-
Precautionary Measures:
-
Avoid contact with skin and eyes.[4]
-
Use only in a well-ventilated area.[4]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
Store in a cool, dry, and well-ventilated place with the container tightly closed.[3]
-
The logical workflow for handling this chemical in a laboratory setting is depicted below.
Caption: A standard workflow for the safe handling of chemicals in a laboratory.
Spectroscopic Data
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its structural features make it an attractive starting point for creating diverse chemical libraries for drug discovery screening. While detailed experimental and spectroscopic data are not widely published, information from related compounds provides a solid foundation for its use in research and development. As with all chemicals, appropriate safety precautions should be taken during handling and use.
References
An In-depth Technical Guide on the Physical Properties of 4,6-Dimethylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4,6-Dimethylpyridine-2-carbonitrile (also known as 2-Cyano-4,6-dimethylpyridine), a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Physical Properties
While extensive experimental data for this compound is not widely published, a combination of computed data and information from closely related compounds allows for a foundational understanding of its physical characteristics.
Calculated Physicochemical Data
Computational models provide valuable estimates for the physical properties of this compound. These predicted values, sourced from comprehensive databases such as PubChem, offer insights into the compound's molecular characteristics.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | PubChem[1] |
| Molecular Weight | 132.16 g/mol | PubChem[1] |
| Exact Mass | 132.068748264 Da | PubChem[1] |
| Topological Polar Surface Area | 36.7 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| XLogP3-AA (Predicted) | 1.7 | PubChem[1] |
Synthesis and Characterization
The synthesis of this compound and its derivatives is a key area of research, often providing the context in which its physical properties are characterized.
General Synthetic Approach
References
A Technical Guide on 4,6-Dimethylpyridine-2-carbonitrile: Physicochemical Properties and Solubility Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethylpyridine-2-carbonitrile is a chemical compound with the molecular formula C₈H₈N₂.[1] Understanding its physicochemical properties, particularly its solubility, is crucial for its application in research and development, including organic synthesis and pharmaceutical sciences. This guide provides an overview of the available data for this compound and outlines a detailed, generalized experimental protocol for determining its solubility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| CAS Number | 7584-11-4 | [1][2] |
| Appearance | Solid (expected) | |
| Purity | ≥98% (typical) | [2] |
Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been extensively published. The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. Given the absence of specific data, this guide provides a generalized experimental protocol for its determination.
Based on the structure of this compound, which contains both a polar nitrile group and a less polar dimethylpyridine ring, its solubility is expected to vary across different solvents. It is anticipated to have some solubility in polar organic solvents. However, experimental verification is essential.
Experimental Protocol for Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for determining the solubility of this compound.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is necessary to ensure that an equilibrium saturation is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.
-
Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the compound.
-
Construct a calibration curve by plotting the analytical signal (e.g., absorbance or peak area) versus the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.
-
Logical Framework for Solubility Assessment
The solubility of a compound is governed by its physicochemical properties and the nature of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility. The following diagram illustrates the logical relationship between the properties of this compound and its expected solubility behavior.
References
An In-depth Technical Guide to the Synthesis of 4,6-Dimethylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic routes for obtaining 4,6-dimethylpyridine-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details established synthetic methodologies, complete with experimental protocols and comparative data, to assist researchers in the efficient preparation of this compound.
Introduction
This compound is a substituted pyridine derivative of significant interest in the development of novel pharmaceuticals and functional materials. The presence of the nitrile group at the 2-position, along with the methyl groups at the 4- and 6-positions, offers a unique scaffold for further chemical modifications, enabling the synthesis of a diverse range of complex molecules. This guide focuses on the most effective and practical methods for its laboratory-scale synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| CAS Number | 7584-11-4[1] |
Note: Detailed experimental data on melting point, boiling point, and spectroscopic characteristics (NMR, IR, MS) are not consistently reported in the literature and should be determined empirically upon synthesis.
Synthetic Routes
Two primary synthetic strategies have been identified for the preparation of this compound. The most prominent and high-yielding method proceeds via the cyanation of 4,6-dimethylpyridine-1-oxide. An alternative, though potentially lower-yielding, approach is the direct ammoxidation of 2,4,6-collidine.
Route 1: Cyanation of 4,6-Dimethylpyridine-1-oxide (Recommended)
This is the most reported and efficient method for the synthesis of this compound, with a reported yield of 73%.[2] The reaction proceeds in two key steps: the preparation of the N-oxide from 2,4,6-collidine and its subsequent cyanation.
Logical Workflow for Route 1
References
An In-depth Technical Guide to 4,6-Dimethylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-dimethylpyridine-2-carbonitrile, a key building block in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and its applications in contemporary research, particularly in the development of novel therapeutics.
Chemical Identity and Structure
The compound with the common name this compound is systematically named This compound according to IUPAC nomenclature.[1] It is also known by its synonym, 2-cyano-4,6-dimethylpyridine.[1]
The molecular structure consists of a pyridine ring substituted with two methyl groups at positions 4 and 6, and a nitrile group at position 2.
graph "4_6_Dimethylpyridine_2_carbonitrile_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Atom nodes
N1 [label="N", pos="0,1.0!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"];
C2 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"];
C3 [label="C", pos="0,-1.0!", fontcolor="#202124"];
C4 [label="C", pos="0.87,-0.5!", fontcolor="#202124"];
C5 [label="C", pos="0.87,0.5!", fontcolor="#202124"];
C6 [label="C", pos="0,1.5!", fontcolor="#202124"]; // Attached to N
C7 [label="C", pos="-1.74,-1.0!", fontcolor="#202124"]; // Cyano C
N8 [label="N", pos="-2.61,-1.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; // Cyano N
C9 [label="C", pos="1.74,-1.0!", fontcolor="#202124"]; // Methyl C at pos 4
C10 [label="C", pos="1.74,1.0!", fontcolor="#202124"]; // Methyl C at pos 6
// Hydrogen nodes for clarity (optional, can be implied)
H3 [label="H", pos="0,-1.7!", fontcolor="#5F6368"];
H5 [label="H", pos="1.5,0.5!", fontcolor="#5F6368"];
H9_1 [label="H", pos="1.5,-1.7!", fontcolor="#5F6368"];
H9_2 [label="H", pos="2.4,-0.8!", fontcolor="#5F6368"];
H9_3 [label="H", pos="2.0,-1.5!", fontcolor="#5F6368"];
H10_1 [label="H", pos="1.5,1.7!", fontcolor="#5F6368"];
H10_2 [label="H", pos="2.4,0.8!", fontcolor="#5F6368"];
H10_3 [label="H", pos="2.0,1.5!", fontcolor="#5F6368"];
// Bonds
N1 -- C6 [len=1.0];
C6 -- C5 [len=1.0];
C5 -- C4 [len=1.0];
C4 -- C3 [len=1.0];
C3 -- C2 [len=1.0];
C2 -- N1 [len=1.0];
C2 -- C7 [len=1.0];
C7 -- N8 [style=triple, len=1.0];
C4 -- C9 [len=1.0];
C6 -- C10 [len=1.0];
// Hydrogen Bonds
C3 -- H3 [len=0.7];
C5 -- H5 [len=0.7];
C9 -- H9_1 [len=0.7];
C9 -- H9_2 [len=0.7];
C9 -- H9_3 [len=0.7];
C10 -- H10_1 [len=0.7];
C10 -- H10_2 [len=0.7];
C10 -- H10_3 [len=0.7];
}
Caption: Synthesis of this compound.
Procedure:
-
Preparation of the Reagent: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4,6-dimethylpyridine-N-oxide in a suitable solvent such as acetonitrile or water.
-
Reaction with Dimethyl Sulfate: To this solution, add dimethyl sulfate dropwise while maintaining the temperature between 80-90°C. This reaction forms the corresponding 1-methoxy-4,6-dimethylpyridinium methyl sulfate intermediate.
-
Cyanation: In a separate flask, prepare a solution of sodium cyanide in water. Cool this solution to 0°C in an ice bath.
-
Addition of the Intermediate: The aqueous solution of the 1-methoxy-4,6-dimethylpyridinium methyl sulfate is then added dropwise to the cold sodium cyanide solution over a period of approximately 2 hours, ensuring the temperature remains low.
-
Reaction Completion and Work-up: The reaction mixture is stirred at room temperature for several hours to ensure the completion of the reaction. The product is then extracted with an organic solvent such as chloroform.
-
Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as dilute ethanol, or by column chromatography on silica gel.
Applications in Research and Drug Development
This compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds, which are of significant interest in pharmaceutical research. The pyridine-3-carbonitrile moiety, in general, is a key pharmacophore found in compounds with a wide range of biological activities.
Derivatives of cyanopyridines are being investigated for various therapeutic applications, including their potential as:
-
Kinase Inhibitors: The structural motif is present in molecules designed to inhibit protein kinases, which are crucial targets in oncology.
-
Antiviral Agents: Certain cyanopyridine derivatives have demonstrated activity against viruses such as HIV.
-
Enzyme Inhibitors: The nitrile group can act as a key interacting element in the active sites of various enzymes.
The presence of the two methyl groups and the nitrile functionality on the pyridine ring of this compound provides specific steric and electronic properties that can be exploited in the design of targeted therapeutic agents.
References
The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyridinecarbonitriles
For Researchers, Scientists, and Drug Development Professionals
Pyridinecarbonitriles, a class of heterocyclic organic compounds, have carved a significant niche in the landscape of chemical synthesis and drug discovery. Their journey from initial discovery to their current prominence as versatile building blocks for pharmaceuticals and agrochemicals is a testament to the evolution of organic chemistry. This technical guide provides a comprehensive overview of the discovery, historical development of synthetic methodologies, and the burgeoning role of pyridinecarbonitriles in modulating key signaling pathways.
The Dawn of Pyridinecarbonitriles: A Historical Perspective
The precise moment of the first synthesis of a pyridinecarbonitrile is not definitively documented in a single, seminal publication. However, the historical trail leads back to the 19th century with the exploration of pyridine and its derivatives. A pivotal moment in this history was the synthesis of nicotinic acid (pyridine-3-carboxylic acid) from the oxidation of nicotine in 1867. This laid the groundwork for the eventual synthesis of its corresponding nitrile.
One of the earliest and most straightforward methods for preparing pyridinecarbonitriles was the dehydration of the corresponding pyridinecarboxamides. For instance, the dehydration of nicotinamide (pyridine-3-carboxamide) to form 3-cyanopyridine (nicotinonitrile) has been a long-established laboratory method. While the exact date of its first execution is unclear, this reaction became a common practice for accessing the nitrile functionality on the pyridine ring.
A significant figure in the early exploration of pyridine chemistry was August Wilhelm von Hofmann, who made substantial contributions to the understanding of amines and heterocyclic compounds in the mid-19th century. While a direct link to the first synthesis of a simple cyanopyridine is not prominent in his widely recognized discoveries, his work on the degradation of quaternary ammonium salts, known as the Hofmann elimination, and other reactions involving cyanogen bromide (the von Braun reaction) were foundational to the manipulation of nitrogen-containing rings and the introduction of cyano groups.
The industrial-scale production of the parent 2-, 3-, and 4-cyanopyridines was revolutionized in the 1970s with the development of the ammoxidation process. This vapor-phase catalytic reaction, where the corresponding picoline (methylpyridine) is reacted with ammonia and oxygen, remains the cornerstone of commercial production. Companies like Vertellus and its predecessors have been instrumental in refining this technology.
Key Synthetic Milestones and Methodologies
The synthesis of pyridinecarbonitriles has evolved from classical dehydration reactions to sophisticated modern techniques, offering a diverse toolbox for organic chemists.
Dehydration of Pyridinecarboxamides
This classical method remains a viable route for the synthesis of pyridinecarbonitriles, particularly on a laboratory scale. The dehydration of the amide functionality is typically achieved using strong dehydrating agents.
Historical Experimental Protocol: Dehydration of Nicotinamide to 3-Cyanopyridine
A common historical procedure involves the reaction of nicotinamide with a dehydrating agent like phosphorus pentoxide (P₄O₁₀).
-
Reactants: Nicotinamide, Phosphorus Pentoxide.
-
Procedure: Nicotinamide and phosphorus pentoxide are intimately mixed in a flask equipped for distillation. The mixture is heated, often under reduced pressure, causing the dehydration of the amide to the nitrile. The 3-cyanopyridine product is then collected by distillation.
-
Reaction: C₅H₄NCONH₂ + P₄O₁₀ → C₅H₄NCN + H₃PO₄ (unbalanced)
This method, while effective, can be harsh and may not be suitable for sensitive substrates.
Ammoxidation of Picolines
The ammoxidation of picolines is the dominant industrial method for the production of 2-, 3-, and 4-cyanopyridines. This process offers high efficiency and atom economy.
Industrial Experimental Protocol: Ammoxidation of 3-Picoline to 3-Cyanopyridine
-
Reactants: 3-Picoline, Ammonia, Air (as the oxygen source).
-
Catalyst: Typically a mixed metal oxide catalyst, often based on vanadium and molybdenum oxides on a support.
-
Procedure: A gaseous mixture of 3-picoline, ammonia, and air is passed over a heated catalyst bed in a fixed-bed or fluidized-bed reactor. The reaction is highly exothermic, and temperature control is crucial. The effluent gas stream containing 3-cyanopyridine is then cooled to condense the product, which is subsequently purified by distillation.
-
Reaction: 2 C₅H₄NCH₃ + 2 NH₃ + 3 O₂ → 2 C₅H₄NCN + 6 H₂O
Cyanation of Pyridine Derivatives
Direct introduction of a cyano group onto the pyridine ring is another important synthetic strategy.
This reaction provides a method for the synthesis of 2-cyanopyridines from pyridine N-oxides. The N-oxide is activated, typically with an acylating or phosphorylating agent, followed by nucleophilic attack of a cyanide ion.
Conceptual Experimental Workflow: Reissert-Henze Reaction
Caption: Conceptual workflow of the Reissert-Henze reaction.
More recent methods allow for the direct cyanation of the pyridine ring, often using transition metal catalysts.
Modern Experimental Protocol: Direct Cyanation of Pyridine
-
Reactants: Pyridine, a cyanide source (e.g., potassium cyanide), and an activating agent.
-
Procedure: A one-pot conversion can be achieved by treating pyridine with an in-situ generated activating species, followed by the addition of a cyanide salt. For example, treatment of pyridine with nitric acid and trifluoroacetic anhydride generates an N-nitropyridinium salt intermediate, which then reacts with potassium cyanide to yield 2-cyanopyridine.
Modern Synthetic Approaches
Contemporary organic synthesis has introduced a variety of efficient and often milder methods for preparing substituted pyridinecarbonitriles.
These reactions allow for the synthesis of complex pyridinecarbonitriles, such as 2-amino-3-cyanopyridines, from simple starting materials in a single step.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2-Amino-3-cyanopyridines
-
Reactants: An aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.
-
Procedure: The reactants are mixed in a flask and subjected to microwave irradiation for a short period (typically 7-9 minutes) in the absence of a solvent. The product precipitates upon cooling and can be purified by recrystallization.
-
Reaction Mechanism: The reaction is believed to proceed through a series of condensations and cyclizations, ultimately leading to the aromatic pyridine ring.
Caption: Simplified reaction pathway for the one-pot synthesis of 2-amino-3-cyanopyridines.
Physicochemical Properties of Parent Pyridinecarbonitriles
The physical and chemical properties of the three parent isomers of pyridinecarbonitrile are summarized in the table below.
| Property | 2-Cyanopyridine | 3-Cyanopyridine | 4-Cyanopyridine |
| Molecular Formula | C₆H₄N₂ | C₆H₄N₂ | C₆H₄N₂ |
| Molar Mass ( g/mol ) | 104.11 | 104.11 | 104.11 |
| Melting Point (°C) | 24-27 | 48-52 | 77-80 |
| Boiling Point (°C) | 215 | 201 | 196 |
| Appearance | Colorless to yellow liquid or low melting solid | White to off-white crystalline solid | White to off-white crystalline solid |
| Solubility | Soluble in water, alcohol, and ether | Soluble in water, alcohol, and ether | Soluble in water, alcohol, and ether |
Pyridinecarbonitriles in Drug Discovery and Signaling Pathways
The pyridinecarbonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. Their ability to participate in hydrogen bonding and other non-covalent interactions, coupled with their synthetic tractability, makes them attractive for drug design.
Inhibition of Kinase Signaling
A significant number of pyridinecarbonitrile derivatives have been developed as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.
-
IKK-β Inhibition: 2-Amino-3-cyanopyridine derivatives have been identified as inhibitors of the IκB kinase β (IKK-β). IKK-β is a key component of the NF-κB signaling pathway, which plays a central role in inflammation and cancer.
Caption: Inhibition of the NF-κB signaling pathway by 2-amino-3-cyanopyridine derivatives.
Modulation of Apoptosis
Certain cyanopyridine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by targeting key regulatory proteins.
-
Survivin Modulation: Novel 3-cyanopyridine derivatives have been discovered as modulators of survivin, a member of the inhibitor of apoptosis protein (IAP) family. Survivin is overexpressed in many cancers and is associated with resistance to chemotherapy.
Caption: Inhibition of the anti-apoptotic function of survivin by 3-cyanopyridine derivatives.
Conclusion
From their early, somewhat obscure beginnings rooted in 19th-century pyridine chemistry, pyridinecarbonitriles have risen to become indispensable tools in modern organic synthesis and medicinal chemistry. The development of efficient synthetic methods, from classical dehydrations to the industrial-scale ammoxidation process and versatile one-pot reactions, has made this class of compounds readily accessible. Their unique electronic and structural features have positioned them as privileged scaffolds in the design of novel therapeutics, particularly in the realm of oncology, where they have shown promise in modulating critical signaling pathways involved in cell survival and proliferation. The ongoing exploration of pyridinecarbonitrile chemistry is poised to uncover new synthetic methodologies and therapeutic applications, further solidifying their importance in the scientific community.
An In-depth Technical Guide on the Spectroscopic Data of 4,6-Dimethylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-Dimethylpyridine-2-carbonitrile (CAS No: 7584-11-4, Molecular Formula: C₈H₈N₂). Due to the absence of publicly available experimental spectroscopic data at the time of this publication, this document presents predicted spectroscopic characteristics based on computational models and analysis of analogous compounds. It includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of compounds involving the this compound moiety.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Accurate spectroscopic data is crucial for its synthesis, identification, and characterization in various research and development phases. This guide addresses the current gap in publicly accessible experimental data by providing robust predictions and standardized methodologies for its spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated from computational models and are intended to provide expected values for experimental verification.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 | 7.20 - 7.40 | Singlet | 1H |
| H-5 | 7.00 - 7.20 | Singlet | 1H |
| CH₃ (at C4) | 2.40 - 2.60 | Singlet | 3H |
| CH₃ (at C6) | 2.50 - 2.70 | Singlet | 3H |
| Solvent: CDCl₃, Reference: TMS (0 ppm) |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
| Carbon | Predicted Chemical Shift (ppm) |
| C2 (CN) | 117 - 119 |
| C3 | 125 - 128 |
| C4 | 150 - 153 |
| C5 | 120 - 123 |
| C6 | 158 - 161 |
| CN | 132 - 135 |
| CH₃ (at C4) | 20 - 22 |
| CH₃ (at C6) | 24 - 26 |
| Solvent: CDCl₃, Reference: TMS (0 ppm) |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (Aromatic) | 3050 - 3150 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C≡N (Nitrile) | 2220 - 2240 | Strong |
| C=N, C=C (Pyridine Ring) | 1550 - 1620 | Strong to Medium |
| C-H (Methyl Bend) | 1370 - 1450 | Medium |
Predicted Mass Spectrometry (MS) Data
| Parameter | Predicted Value |
| Molecular Ion [M]⁺ | m/z 132.07 |
| Major Fragment Ions | m/z 117 ([M-CH₃]⁺), m/z 105 ([M-HCN]⁺), m/z 91, m/z 77 |
| Ionization Method: Electron Ionization (EI) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. Researchers should adapt these methods based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0-200 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide serves as a primary reference for the spectroscopic properties of this compound. While the presented data is predictive, it offers a solid foundation for researchers to identify and characterize this compound. The provided experimental protocols are standardized to ensure reliable and reproducible data acquisition. Future work should focus on obtaining and publishing experimental data to validate and refine the predictions outlined in this guide.
An In-depth Technical Guide to the Electronic Properties of Dimethyl-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core electronic properties of dimethyl-substituted pyridines, commonly known as lutidines. Understanding these properties is crucial for applications in catalysis, materials science, and particularly in drug development, where pyridine moieties are prevalent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental electronic principles and workflows.
Introduction to Dimethylpyridines (Lutidines)
Dimethylpyridines, or lutidines, are a class of heterocyclic organic compounds consisting of a pyridine ring substituted with two methyl groups. There are six structural isomers, each exhibiting distinct electronic characteristics due to the position of the electron-donating methyl groups on the pyridine ring. These electronic properties, including basicity (pKa), electron density distribution, and redox behavior, significantly influence their reactivity, ligand-forming ability, and potential as pharmacophores. The six isomers are 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-lutidine.[1]
Fundamental Electronic Effects of Methyl Substituents
The electronic character of the pyridine ring is modified by the presence of two methyl groups. These groups exert their influence primarily through two mechanisms: the inductive effect (+I) and the mesomeric (or resonance) effect.[2][3]
-
Inductive Effect (+I): Methyl groups are electron-donating through the sigma (σ) bonds.[4] This effect increases the electron density on the carbon atoms of the pyridine ring and, consequently, on the nitrogen atom. An increase in electron density on the nitrogen atom makes its lone pair of electrons more available for protonation, thus increasing the basicity of the molecule.[3][4]
-
Mesomeric Effect (+M): This effect involves the delocalization of electrons through the pi (π) system. While the methyl group itself does not have a lone pair to participate directly in resonance, hyperconjugation can be considered a form of a positive mesomeric effect. This involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the pyridine ring. This effect also increases the electron density of the ring, particularly at the ortho and para positions relative to the methyl group.
The interplay of these effects, dependent on the substitution pattern, governs the overall electronic properties of each lutidine isomer.
References
Unlocking the Potential of 4,6-Dimethylpyridine-2-carbonitrile: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethylpyridine-2-carbonitrile, a substituted pyridine derivative, represents a promising yet underexplored scaffold in medicinal chemistry and materials science. While direct research on this specific isomer is limited, the broader family of dimethylpyridine derivatives has demonstrated significant potential in various therapeutic areas. This technical guide outlines potential research avenues for this compound, drawing upon established synthetic methodologies for analogous compounds and the documented biological activities of structurally related molecules. This document aims to provide a foundational resource for initiating research and development efforts centered on this intriguing molecule.
I. Potential Synthetic Pathways
The synthesis of this compound is not extensively documented in current literature. However, established methods for the synthesis of substituted pyridines, particularly 2-cyanopyridines, can be adapted. A plausible and versatile approach involves a multi-step synthesis commencing from readily available starting materials.
A proposed synthetic workflow is outlined below:
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols (Hypothetical)
Step 1: Synthesis of 4,6-Dimethyl-2-pyridone-3-carbonitrile (Guareschi-Thorpe Condensation)
This reaction is a well-established method for the synthesis of 2-pyridone derivatives.
-
Reagents: Acetylacetone, Cyanoacetamide, Ammonium Acetate, Ethanol.
-
Procedure: A mixture of acetylacetone (1.0 eq), cyanoacetamide (1.0 eq), and ammonium acetate (1.5 eq) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of 2-Chloro-4,6-dimethylpyridine-3-carbonitrile
The conversion of a 2-pyridone to a 2-chloropyridine is a standard transformation.
-
Reagents: 4,6-Dimethyl-2-pyridone-3-carbonitrile, Phosphorus oxychloride (POCl₃).
-
Procedure: 4,6-Dimethyl-2-pyridone-3-carbonitrile (1.0 eq) is added portion-wise to an excess of phosphorus oxychloride (5-10 eq) with cooling. The mixture is then heated at reflux for 2-4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate or ammonia solution). The resulting precipitate is filtered, washed with water, and dried.
Step 3: Decyanation to 2-Chloro-4,6-dimethylpyridine
Removal of the nitrile group can be achieved through various reductive or hydrolytic methods followed by decarboxylation. A direct reductive decyanation might be challenging, so a two-step hydrolysis and decarboxylation is more likely.
-
Reagents: 2-Chloro-4,6-dimethylpyridine-3-carbonitrile, Strong acid (e.g., H₂SO₄ or HCl).
-
Procedure: The nitrile is hydrolyzed to the corresponding carboxylic acid by heating in a concentrated acid. The resulting carboxylic acid can then be decarboxylated by heating at a high temperature, with or without a catalyst (e.g., copper powder).
Step 4: Cyanation of 2-Chloro-4,6-dimethylpyridine
The final step involves the introduction of the cyano group at the 2-position. Palladium-catalyzed cyanation reactions are widely used for this purpose.[1]
-
Reagents: 2-Chloro-4,6-dimethylpyridine, Potassium cyanide (KCN) or Zinc cyanide (Zn(CN)₂), Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), Ligand (e.g., dppf), Solvent (e.g., DMF or DMA).
-
Procedure: A mixture of 2-chloro-4,6-dimethylpyridine (1.0 eq), the cyanide source (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the ligand in an anhydrous, degassed solvent is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 12-24 hours. The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
II. Potential Research Areas in Medicinal Chemistry
The 4,6-dimethylpyridine scaffold is a key feature in a variety of biologically active compounds. This suggests that this compound could serve as a valuable starting material or possess intrinsic biological activity.
A. Exploration as Anti-inflammatory Agents (COX Inhibitors)
Derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[2] This provides a strong rationale for exploring this compound and its derivatives as potential anti-inflammatory agents.
Proposed Research Workflow:
Caption: Workflow for the discovery of novel anti-inflammatory agents.
Quantitative Data from Related Dimethylpyridine Derivatives as COX Inhibitors: [2]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| PS18 | 57.3 | >100 |
| PS33 | 51.8 | >100 |
| Meloxicam (Control) | >100 | 1.8 |
| Piroxicam (Control) | >100 | 10.1 |
This table summarizes the in vitro COX inhibitory activity of Schiff base derivatives of a 4,6-dimethylpyridine scaffold.
B. Investigation as Anticancer Agents
The pyridine nucleus is a common feature in many anticancer drugs. The cytotoxic properties of dimethylpyridine derivatives against various cancer cell lines have been reported, suggesting that this compound could be a valuable scaffold for the development of novel antiproliferative agents.[2]
Cytotoxicity Data of Related Dimethylpyridine Derivatives: [2]
| Compound | A549 IC₅₀ (µM) | LoVo IC₅₀ (µM) | NHDF IC₅₀ (µM) |
| PS18 | 18.5 | 25.4 | >100 |
| PS19 | 19.2 | 21.3 | >100 |
| PS33 | 20.1 | 28.7 | >100 |
| PS40 | 22.3 | 24.1 | >100 |
| PS41 | 23.8 | 26.5 | >100 |
This table shows the in vitro cytotoxic activity of dimethylpyridine derivatives against human cancer cell lines (A549 and LoVo) and a normal human dermal fibroblast cell line (NHDF).
III. Potential Applications in Materials Science
Pyridine-based molecules have found applications in materials science, for example, as ligands for the synthesis of metal-organic frameworks (MOFs) or as components of organic light-emitting diodes (OLEDs). The nitrogen atom of the pyridine ring and the nitrile group of this compound can act as coordination sites for metal ions, making it a candidate for the construction of novel coordination polymers and luminescent materials.
Proposed Research Directions:
-
Synthesis of Coordination Polymers: Investigate the reaction of this compound with various metal salts to form coordination polymers and study their structural, thermal, and photophysical properties.
-
Development of Luminescent Materials: Explore the potential of metal complexes derived from this ligand for applications in sensing, bio-imaging, and light-emitting devices.
IV. Conclusion
While this compound remains a relatively unexplored chemical entity, the information available for structurally similar compounds strongly suggests its potential as a versatile building block in drug discovery and materials science. This guide provides a starting point for researchers by outlining plausible synthetic strategies and highlighting promising areas of investigation. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its scientific and commercial potential.
References
Methodological & Application
The Versatile Building Block: 4,6-Dimethylpyridine-2-carbonitrile in Synthetic Chemistry and Drug Discovery
Introduction:
4,6-Dimethylpyridine-2-carbonitrile is a versatile heterocyclic compound that serves as a crucial starting material and intermediate in the synthesis of a wide array of more complex molecules. Its unique electronic properties and multiple reactive sites make it an invaluable tool for chemists, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its applications, detailed experimental protocols for its synthesis and derivatization, and highlights its role in the development of biologically active compounds.
Application Notes
The pyridine ring is a privileged scaffold in drug discovery, and the presence of a nitrile group at the 2-position, along with two methyl groups, offers a unique combination of reactivity and structural features. The nitrile group can be readily transformed into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, providing a gateway to a diverse range of derivatives. The methyl groups can also be functionalized, further expanding the accessible chemical space.
Key Applications:
-
Medicinal Chemistry: this compound and its derivatives have shown significant potential in the development of novel therapeutic agents. They are key precursors in the synthesis of compounds with a variety of biological activities, including:
-
Anticancer Agents: The cyanopyridine scaffold is present in numerous compounds exhibiting potent cytotoxic activity against various cancer cell lines.[1][2]
-
Enzyme Inhibitors: This building block is utilized in the synthesis of inhibitors for enzymes such as Janus kinase 2 (JAK2), which are implicated in myeloproliferative disorders and other diseases.[3][4]
-
Antiviral and Anti-inflammatory Agents: The versatility of the cyanopyridine core allows for its incorporation into molecules with potential antiviral and anti-inflammatory properties.[5]
-
-
Materials Science: The unique electronic and photophysical properties of pyridine derivatives make them suitable for applications in materials science, such as the development of luminescent materials and metal complexes.[5]
-
Organic Synthesis: As a synthetic intermediate, this compound provides access to a variety of heterocyclic systems through cyclization and other transformation reactions.[1]
Quantitative Data Summary
The following table summarizes the biological activity of representative compounds synthesized from cyanopyridine building blocks, demonstrating their therapeutic potential.
| Compound Class | Target/Cell Line | Activity (IC₅₀) | Reference |
| Pyridopyrazolo-triazine derivative | MCF-7 (Breast Cancer) | 3.89 µM | [1] |
| Substituted Nicotinonitrile | RKOP 27 (Colon Cancer) | 16 nM | [2] |
| Substituted Nicotinonitrile | NCIH 460 (Lung Cancer) | 25 nM | [2] |
| JAK2 Inhibitor | Janus Kinase 2 | 8.5 - 12.2 µM | [3][4] |
| Thienopyridine derivative | A-549 (Lung Cancer) | 9.24 µg/mL | [1] |
| Thienopyridine derivative | HepG-2 (Liver Cancer) | 6.45 µg/mL | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dimethyl-2-chloropyridine-3-carbonitrile (A Key Intermediate)
This protocol is based on a general three-stage method for the synthesis of substituted pyridines.[6]
Materials:
-
4,6-Dimethyl-2-pyridone-3-carbonitrile
-
Phosphorus(V) oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stir bar, suspend 4,6-dimethyl-2-pyridone-3-carbonitrile (1.0 eq) in phosphorus(V) oxychloride (5.0 eq).
-
Carefully add phosphorus pentachloride (1.2 eq) to the suspension in portions.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 4,6-dimethyl-2-chloropyridine-3-carbonitrile.
Protocol 2: Synthesis of this compound from 2-Picoline-1-Oxide (Adapted Method)
This protocol is an adaptation of a known procedure for the synthesis of 2-cyano-6-methylpyridine.[7]
Materials:
-
4,6-Dimethyl-2-picoline-1-oxide
-
Dimethyl sulfate
-
Sodium cyanide (NaCN)
-
Water
-
Round-bottom flask
-
Dropping funnel
-
Stirring plate and stir bar
-
Ice bath
Procedure:
Part A: Formation of the Pyridinium Salt
-
In a three-necked flask, place dry 4,6-dimethyl-2-picoline-1-oxide (1.0 eq).
-
Slowly add dimethyl sulfate (1.0 eq) dropwise while stirring. The reaction is exothermic; maintain the temperature between 80-90 °C. Gentle heating may be required towards the end of the addition.
-
After the addition is complete, heat the mixture on a steam bath for 2 hours at 90-100 °C.
-
Pour the molten salt into an evaporating dish and cool in a desiccator to obtain the crystalline 1-methoxy-2,4,6-trimethylpyridinium methyl sulfate.
Part B: Cyanation
-
In a separate three-necked flask, dissolve sodium cyanide (3.0 eq) in water.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the pyridinium salt from Part A (1.0 eq) in water and add it dropwise to the cold cyanide solution over 2 hours with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization to yield this compound.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Workflow for nucleophilic substitution reactions.
Caption: Derivatization into bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Reactions of 4,6-Dimethylpyridine-2-carbonitrile with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reactions of 4,6-dimethylpyridine-2-carbonitrile with a variety of nucleophiles. This compound is a versatile building block in organic synthesis, offering multiple reaction pathways for the introduction of diverse functional groups. The electron-withdrawing nature of the nitrile group and the pyridine ring activates the nitrile carbon for nucleophilic attack and can also influence the reactivity of the pyridine ring itself.
General Reactivity
The primary site of nucleophilic attack on this compound is the electrophilic carbon atom of the nitrile group. This addition reaction can lead to a variety of products depending on the nucleophile and the subsequent workup conditions. Common nucleophiles include organometallic reagents (Grignard and organolithium), amines, alkoxides, and thiols. Additionally, the nitrile group can undergo hydrolysis under acidic or basic conditions to yield amides or carboxylic acids.
Reactions with Carbon Nucleophiles: Grignard and Organolithium Reagents
The addition of Grignard and organolithium reagents to the nitrile functionality of this compound provides a direct route to the synthesis of ketones, following an acidic workup.[1][2] The initial nucleophilic addition forms a stable intermediate imine anion, which is then hydrolyzed to the corresponding ketone.[1][2] This two-step process is a powerful tool for the formation of new carbon-carbon bonds.
Table 1: Summary of Reactions of 2-Cyanopyridine Derivatives with Carbon Nucleophiles (Analogous Reactions)
| Nucleophile (R-MgX or R-Li) | Substrate | Product | Yield (%) | Reference |
| Phenylmagnesium bromide | Benzonitrile | Benzophenone | ~70-80% | General textbook knowledge |
| Methylmagnesium bromide | Benzonitrile | Acetophenone | ~70-80% | General textbook knowledge |
| n-Butyllithium | Benzonitrile | Valerophenone | ~70-80% | General textbook knowledge |
Note: The yields provided are for the reaction of benzonitrile and are intended to be representative. Actual yields with this compound may vary.
Experimental Protocol: Synthesis of 2-Acyl-4,6-dimethylpyridines
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether) or Organolithium reagent (e.g., n-Butyllithium, 2.5 M in hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Aqueous solution of hydrochloric acid (e.g., 3 M HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq) dissolved in anhydrous diethyl ether or THF.
-
Addition of Nucleophile: The solution is cooled to 0 °C in an ice bath. The Grignard or organolithium reagent (1.1 eq) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 3 M HCl at 0 °C. The mixture is then stirred vigorously at room temperature for 1-2 hours to facilitate the hydrolysis of the intermediate imine.
-
Workup: The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-acyl-4,6-dimethylpyridine.
Caption: Workflow for the synthesis of 2-acyl-4,6-dimethylpyridines.
Reactions with Nitrogen Nucleophiles: Amines
The reaction of 2-cyanopyridines with amines can proceed via nucleophilic addition to the nitrile group. This reaction is often facilitated by the presence of a catalyst or by activation of the pyridine ring. In the absence of a good leaving group at the 2-position, the reaction typically requires forcing conditions. However, the inherent reactivity of the 2-cyanopyridine moiety can allow for reactions with strong nitrogen nucleophiles.
Table 2: Summary of Reactions of Cyanopyridine Derivatives with Amines (Analogous Reactions)
| Nucleophile | Substrate | Product | Yield (%) | Reference |
| Piperidine | 2-Fluoropyridine | 2-(Piperidin-1-yl)pyridine | High | General textbook knowledge |
| Dimethylamine | Dihydrothiazoloquinolinium salt | 2-(Dimethylamino)quinoline | Good | [3] |
Note: These examples involve displacement of a leaving group, which is not present on this compound. The reaction with the nitrile group itself would lead to amidine formation.
Experimental Protocol: Synthesis of N-Substituted 4,6-Dimethylpyridine-2-carboximidamides (Amidines)
Materials:
-
This compound
-
Primary or secondary amine (e.g., Piperidine, Morpholine)
-
Anhydrous toluene or xylene
-
Lewis acid catalyst (e.g., Aluminum chloride) (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A round-bottom flask is charged with this compound (1.0 eq), the amine (2.0-3.0 eq), and anhydrous toluene.
-
Reaction: The mixture is heated to reflux for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS. For less reactive amines, a Lewis acid catalyst (e.g., AlCl3, 0.1 eq) can be added.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude amidine can be purified by column chromatography or recrystallization.
Caption: General workflow for the synthesis of amidines.
Hydrolysis of the Nitrile Group
The nitrile group of this compound can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions. Mild conditions and careful control of the reaction time can favor the formation of the amide, while more forcing conditions will lead to the carboxylic acid.
Table 3: Hydrolysis of Cyanopyridines (Analogous Reactions)
| Conditions | Substrate | Product | Yield (%) | Reference |
| NaOH (aq), 100-130 °C | 2-Cyanopyridine | 2-Picolinamide | High | |
| H2SO4 (aq), heat | 3-Cyanopyridine | Nicotinic Acid | High | General textbook knowledge |
Experimental Protocol: Hydrolysis to 4,6-Dimethylpicolinamide (Amide)
Materials:
-
This compound
-
Aqueous sodium hydroxide solution (e.g., 2 M)
-
Ethanol
-
Ethyl acetate
Procedure:
-
Reaction: A solution of this compound (1.0 eq) in ethanol is treated with 2 M aqueous sodium hydroxide (2.0 eq). The mixture is heated to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Workup: The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude amide, which can be purified by recrystallization.
Experimental Protocol: Hydrolysis to 4,6-Dimethylpicolinic Acid (Carboxylic Acid)
Materials:
-
This compound
-
Concentrated sulfuric acid or hydrochloric acid
-
Water
-
Sodium hydroxide solution for neutralization
Procedure:
-
Reaction: this compound is added to a mixture of concentrated sulfuric acid and water. The mixture is heated to reflux for 6-12 hours.
-
Workup: The reaction mixture is cooled and carefully poured onto ice. The pH is adjusted to the isoelectric point of the amino acid with a concentrated sodium hydroxide solution, at which point the product precipitates.
-
Purification: The solid is collected by filtration, washed with cold water, and dried to afford the crude carboxylic acid. Further purification can be achieved by recrystallization.
Caption: Hydrolysis pathways of this compound.
Disclaimer
The experimental protocols provided are generalized procedures based on analogous reactions found in the chemical literature. The reaction conditions, such as temperature, reaction time, and stoichiometry, may require optimization for this compound. All experiments should be conducted by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
References
Application Notes and Protocols: The Use of 4,6-Dimethylpyridine-2-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethylpyridine-2-carbonitrile is a versatile heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active molecules. Its unique structural features, including the pyridine ring, the nitrile group, and the two methyl substituents, provide multiple reaction sites for chemical modification. This allows for the construction of diverse compound libraries for drug discovery programs. Derivatives of this compound have shown promise as enzyme inhibitors and receptor modulators, with potential applications in oncology, virology, and inflammatory diseases.
This document provides detailed application notes on the use of this compound in the synthesis of bioactive compounds, with a focus on PIM-1 kinase inhibitors. It includes a summary of biological activity data, detailed experimental protocols, and a visualization of a key signaling pathway.
Data Presentation: Biological Activity of this compound Derivatives
The following table summarizes the in vitro biological activity of various derivatives synthesized from precursors structurally related to this compound. The data highlights their potential as anti-cancer agents and kinase inhibitors.
| Compound ID | Target/Cell Line | Activity (IC50) | Reference |
| 6c | PIM-1 Kinase | 4.62 µM | [1] |
| 7a | PIM-1 Kinase | 1.18 µM | [1] |
| 7c | PIM-1 Kinase | 1.38 µM | [1] |
| 7d | PIM-1 Kinase | 1.97 µM | [1] |
| 8b | PIM-1 Kinase | 8.83 µM | [1] |
| 9 | PIM-1 Kinase | 4.18 µM | [1] |
| 12 | PIM-1 Kinase | 14.3 nM | [2][3] |
| 12 | MCF-7 (Breast Cancer) | 0.5 µM | [4] |
| 12 | HepG2 (Liver Cancer) | 5.27 µM | [4] |
| 14a | NCIH 460 (Lung Cancer) | 25 nM | [5] |
| 14a | RKOP 27 (Colon Cancer) | 16 nM | [5] |
| 4d | Pim-1 Kinase | 0.46 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of bioactive compounds starting from 2-hydroxy-4,6-dimethylnicotinonitrile, a close derivative and common precursor of this compound.
Protocol 1: Synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (Compound 1)
This protocol describes the synthesis of a key intermediate hydrazide, which serves as a versatile precursor for further derivatization.
Materials:
-
2-Hydroxy-4,6-dimethylnicotinonitrile
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate
-
Absolute ethanol
-
Hydrazine hydrate (80%)
Procedure:
-
Step 1: Synthesis of Ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetate:
-
To a solution of 2-hydroxy-4,6-dimethylnicotinonitrile (0.01 mol) in absolute ethanol (50 mL), add anhydrous potassium carbonate (0.02 mol) and ethyl chloroacetate (0.01 mol).
-
Reflux the reaction mixture for 10 hours.
-
After cooling, pour the mixture into ice-cold water.
-
Filter the resulting solid precipitate, wash with water, and recrystallize from ethanol to yield the ethyl acetate derivative.
-
-
Step 2: Synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (1):
-
To a solution of the ethyl acetate derivative (0.01 mol) in absolute ethanol (30 mL), add hydrazine hydrate (80%, 0.015 mol).
-
Reflux the mixture for 5 hours.
-
Allow the reaction to cool to room temperature.
-
The solid product that precipitates is collected by filtration, washed with ethanol, and dried to give compound 1 .[2]
-
Protocol 2: Synthesis of 4,6-Dimethyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)nicotinonitrile (Compound 2)
This protocol details the cyclization of the acetohydrazide intermediate to form a 1,3,4-oxadiazole derivative.
Materials:
-
2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (Compound 1 )
-
Potassium hydroxide
-
Carbon disulfide
-
Ethanol
-
Concentrated HCl
Procedure:
-
To a solution of compound 1 (1.0 mmol) and potassium hydroxide (1.5 mmol) in ethanol (30 mL), add carbon disulfide (5 mmol).
-
Reflux the reaction mixture for 8 hours.
-
After cooling to room temperature, acidify the mixture with concentrated HCl.
-
Filter the resulting precipitate, wash with water, dry, and recrystallize from absolute ethanol to obtain compound 2 as yellow crystals.[2]
Protocol 3: In Vitro PIM-1 Kinase Inhibitory Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against PIM-1 kinase.
Materials:
-
Synthesized test compounds
-
Staurosporine (as a reference inhibitor)
-
PIM-1 Kinase
-
ATP
-
Substrate peptide
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
In a 96-well plate, add the PIM-1 enzyme, the substrate peptide, and the test compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the compound concentration.[2][3]
Mandatory Visualization
The following diagrams illustrate a key signaling pathway targeted by this compound derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: PIM-1 Kinase Signaling Pathway and Inhibition.
Caption: Drug Discovery Workflow.
References
- 1. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4,6-Dimethylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4,6-Dimethylpyridine-2-carbonitrile as a versatile starting material. The nitrile functionality serves as a key building block for the construction of fused and appended heterocyclic rings, which are of significant interest in medicinal chemistry and materials science.
Synthesis of 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
The reaction of this compound with hydrazine hydrate provides a direct route to the corresponding 3-amino-pyrazolo[3,4-b]pyridine derivative. This fused heterocyclic system is an important scaffold in the development of various therapeutic agents.[1]
Reaction Scheme:
Caption: Synthesis of 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.
Experimental Protocol:
A mixture of this compound (1.46 g, 10 mmol) and hydrazine hydrate (80%, 1.5 mL, 25 mmol) in absolute ethanol (20 mL) is heated at reflux for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the pure product.
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Hydrazine Hydrate | Ethanol | 8 | Reflux | ~85-95 |
Note: Yields are indicative and may vary based on specific experimental conditions and purification methods.
Synthesis of 5-(4,6-Dimethylpyridin-2-yl)-1H-tetrazole
The [3+2] cycloaddition of an azide source, such as sodium azide, to the nitrile group of this compound is a common and efficient method for the synthesis of 5-substituted tetrazoles.[2][3][4] Tetrazoles are recognized as important pharmacophores in drug discovery, often serving as bioisosteres for carboxylic acids.[4]
Reaction Scheme:
Caption: Synthesis of 5-(4,6-Dimethylpyridin-2-yl)-1H-tetrazole.
Experimental Protocol:
A mixture of this compound (1.46 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and a Lewis acid catalyst such as zinc chloride (0.27 g, 2 mmol) in N,N-dimethylformamide (DMF) (20 mL) is heated at 120-130 °C for 12-24 hours. The reaction should be conducted under a nitrogen atmosphere and monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting mixture is acidified with dilute hydrochloric acid to pH 5-6 to precipitate the product. The solid is then filtered, washed with water, and recrystallized from a suitable solvent like aqueous ethanol to give the pure tetrazole.
Quantitative Data:
| Starting Material | Reagents | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Sodium Azide | ZnCl2 | DMF | 12-24 | 120-130 | ~80-90 |
Note: The use of different catalysts such as ammonium chloride or triethylamine hydrochloride can also be effective. Reaction times and temperatures may need optimization.
Synthesis of N'-Hydroxy-4,6-dimethylpyridine-2-carboximidamide: A Precursor for 1,2,4-Oxadiazoles
The reaction of this compound with hydroxylamine hydrochloride yields N'-hydroxy-4,6-dimethylpyridine-2-carboximidamide. This amidoxime is a key intermediate for the synthesis of 3-substituted-5-(4,6-dimethylpyridin-2-yl)-1,2,4-oxadiazoles through subsequent cyclization with carboxylic acid derivatives.[5][6]
Reaction Scheme:
Caption: Synthesis of N'-Hydroxy-4,6-dimethylpyridine-2-carboximidamide.
Experimental Protocol:
To a solution of this compound (1.46 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL), hydroxylamine hydrochloride (1.04 g, 15 mmol) and sodium carbonate (0.8 g, 7.5 mmol) are added. The reaction mixture is heated at reflux for 6-10 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is treated with water. The resulting solid product is filtered, washed with cold water, and dried to afford the N'-hydroxy-4,6-dimethylpyridine-2-carboximidamide.
Quantitative Data:
| Starting Material | Reagents | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Hydroxylamine Hydrochloride | Sodium Carbonate | Ethanol/Water | 6-10 | Reflux | ~75-85 |
Note: The subsequent cyclization to form 1,2,4-oxadiazoles can be achieved by reacting the amidoxime with various acylating agents (e.g., acid chlorides, anhydrides) or carboxylic acids in the presence of a coupling agent.
Workflow for Heterocycle Synthesis
The following diagram illustrates the synthetic pathways from this compound to the described heterocyclic systems.
Caption: Synthetic pathways from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. datapdf.com [datapdf.com]
Application Notes and Protocols for the Reduction of 4,6-Dimethylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of 4,6-Dimethylpyridine-2-carbonitrile to its corresponding primary amine, (4,6-dimethylpyridin-2-yl)methanamine. This amine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. The protocols outlined below are based on established methods for nitrile reduction, offering reliable and efficient pathways to the desired product.
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Several methods are available, with catalytic hydrogenation being one of the most common and economical approaches.[1] This method often employs catalysts such as Raney nickel, palladium on carbon, or platinum dioxide.[1][2] An alternative to using high-pressure hydrogen gas is transfer hydrogenation, which utilizes a hydrogen donor in the presence of a catalyst.[3] Additionally, stoichiometric reductions using metal hydrides like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective, although they may require more stringent reaction conditions and workup procedures.[1] A milder approach combines a catalyst like Raney nickel with a hydride source such as potassium borohydride (KBH4).[4][5]
The choice of reduction method can be influenced by factors such as substrate sensitivity, desired selectivity, and available laboratory equipment. The following protocols provide two robust methods for the reduction of this compound.
Data Presentation
The following table summarizes the expected quantitative data for the described protocols based on typical yields for similar nitrile reductions found in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Protocol 1: Catalytic Hydrogenation (Raney Ni, H₂) | Protocol 2: Raney Ni / KBH₄ Reduction |
| Starting Material | This compound | This compound |
| Product | (4,6-dimethylpyridin-2-yl)methanamine | (4,6-dimethylpyridin-2-yl)methanamine |
| Typical Yield | Good to Excellent | Good to Excellent[5] |
| Purity | High (after purification) | High (after purification)[5] |
| Key Reagents | Raney Nickel, Hydrogen Gas | Raney Nickel, Potassium Borohydride[4] |
| Solvent | Methanol or Ethanol (with ammonia) | Dry Ethanol[4] |
| Temperature | Room Temperature to 50°C | Room Temperature[4] |
| Pressure | 50 psi (or as optimized) | Atmospheric Pressure[4] |
| Reaction Time | 4-24 hours (monitored by TLC/GC-MS) | 45 minutes to a few hours[4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol describes the reduction of this compound to (4,6-dimethylpyridin-2-yl)methanamine via catalytic hydrogenation using Raney Nickel as the catalyst. The addition of ammonia to the reaction mixture helps to suppress the formation of secondary and tertiary amine byproducts.[2]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Ammonia solution (e.g., 7N in Methanol) or gaseous ammonia
-
Hydrogen gas (high purity)
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (typically 2:5 catalyst to substrate ratio by weight) with deionized water and then with the reaction solvent (methanol or ethanol) to remove residual water.[3]
-
Reaction Setup: To a high-pressure reaction vessel, add this compound (1.0 eq).
-
Add the washed Raney® Nickel catalyst to the reaction vessel.
-
Add the solvent (methanol or ethanol) and the ammonia solution. The use of an ammoniacal solution of the solvent is crucial to minimize the formation of secondary amine byproducts.[2]
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas several times to remove air, then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature to 50°C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Wash the filter cake with the reaction solvent. Caution: Raney® Nickel is pyrophoric and must be handled with care. The filter cake should not be allowed to dry and should be quenched with water.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude (4,6-dimethylpyridin-2-yl)methanamine can be purified by distillation under reduced pressure or by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine).
Protocol 2: Reduction with Raney® Nickel and Potassium Borohydride (KBH₄)
This protocol offers a milder and more convenient alternative to high-pressure hydrogenation for the reduction of this compound, utilizing potassium borohydride as the reducing agent and Raney Nickel as a catalyst in dry ethanol.[4][5]
Materials:
-
This compound
-
Potassium Borohydride (KBH₄)
-
Raney® Nickel (moist weight)
-
Dry Ethanol
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add potassium borohydride (4.0 eq) and Raney® Nickel (approximately 1.0 eq, moist weight).[4]
-
Add dry ethanol to the flask.[4]
-
While stirring, add this compound (1.0 eq) to the suspension.[4]
-
Reaction: Stir the reaction mixture vigorously at room temperature.[4]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 45 minutes to a few hours.[4]
-
Workup: Upon completion, filter the reaction mixture to remove the Raney® Nickel and any inorganic salts. Wash the solids with ethanol.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure.[5]
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude (4,6-dimethylpyridin-2-yl)methanamine by vacuum distillation or column chromatography as described in Protocol 1.
Mandatory Visualization
Caption: Workflow for the reduction of this compound.
References
Application Notes and Protocols for the Catalytic Conversion of 4,6-Dimethylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic conversion of 4,6-dimethylpyridine-2-carbonitrile to its corresponding primary amine, (4,6-dimethylpyridin-2-yl)methanamine. This transformation is a crucial step in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and novel molecular entities. The protocols outlined below focus on robust and widely applicable methods, primarily catalytic hydrogenation using Raney® Nickel, a versatile and efficient catalyst for nitrile reduction.[1] These methods are selected for their high yields, operational simplicity, and amenability to scale-up.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a direct route to valuable amine building blocks.[2] this compound is a useful starting material, and its reduction product, (4,6-dimethylpyridin-2-yl)methanamine, serves as a key intermediate for the synthesis of various biologically active compounds. Catalytic hydrogenation is often the preferred method for this conversion due to its efficiency and atom economy.[3] Raney® Nickel is a commonly employed catalyst for such reductions, known for its high activity under relatively mild conditions.[1][4] This document details two primary protocols for this conversion: catalytic transfer hydrogenation and catalytic hydrogenation with potassium borohydride.
Catalytic Systems Overview
The choice of the catalytic system for nitrile reduction can significantly impact reaction efficiency, selectivity, and functional group tolerance. Below is a summary of common catalytic systems applicable to the conversion of this compound.
| Catalytic System | Reducing Agent | Typical Solvent | Key Advantages | Potential Drawbacks |
| Raney® Nickel | 2-Propanol (Transfer Hydrogenation) | 2-Propanol | Mild conditions, does not require high-pressure hydrogen gas.[1] | May require a basic additive (e.g., KOH) to prevent secondary amine formation.[1] |
| Raney® Nickel / KBH₄ | Potassium Borohydride | Dry Ethanol | Facile, efficient, and easy-to-handle; high yields of primary amines.[4][5] | Requires careful handling of potassium borohydride. |
| Catalytic Hydrogenation | H₂ Gas | Various (e.g., alcohols, ethers) | High atom economy, clean reaction.[3][6] | Requires specialized high-pressure hydrogenation equipment. |
Experimental Protocols
The following protocols are generalized from established methods for nitrile reduction and should be optimized for the specific substrate, this compound.
Protocol 1: Catalytic Transfer Hydrogenation using Raney® Nickel and 2-Propanol
This method utilizes 2-propanol as a hydrogen donor in the presence of Raney® Nickel, offering a convenient alternative to high-pressure hydrogenation.[1]
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
2-Propanol
-
Potassium Hydroxide (KOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (a typical substrate to catalyst weight ratio is 2:5) with distilled water and then with 2-propanol to remove residual water.[1]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 2-propanol, and 2% (w/v) potassium hydroxide.[1]
-
Catalyst Addition: Carefully add the prepared Raney® Nickel to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be handled with care, especially after the reaction. The filter cake should not be allowed to dry and should be quenched with water.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography on silica gel to yield (4,6-dimethylpyridin-2-yl)methanamine.
Protocol 2: Reduction using Raney® Nickel and Potassium Borohydride
This protocol employs potassium borohydride as the reducing agent in the presence of a catalytic amount of Raney® Nickel, providing a mild and efficient route to the desired amine.[4][5]
Materials:
-
This compound
-
Raney® Nickel (moist weight)
-
Potassium Borohydride (KBH₄)
-
Dry Ethanol
-
Flask with a magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stir bar, suspend Raney® Nickel (moist weight, approximately 1 molar equivalent to the substrate) and potassium borohydride (4 molar equivalents) in dry ethanol.[5]
-
Substrate Addition: Add this compound (1 molar equivalent) to the stirring suspension.
-
Reaction: Stir the reaction mixture vigorously at room temperature. For aromatic nitriles, gentle heating to 50 °C may be beneficial to increase the reaction rate.[5] Monitor the reaction by TLC or GC.
-
Workup: Once the reaction is complete, filter the mixture to remove the catalyst.
-
Purification: Evaporate the organic solvent from the filtrate. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or column chromatography.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.
Caption: General workflow for the catalytic reduction of this compound.
Safety Precautions
-
Raney® Nickel is pyrophoric and should be handled with extreme care, especially when dry. Always keep it wet with a solvent and handle it in a well-ventilated fume hood.
-
Potassium borohydride is a reactive hydride and should be handled with care. It can react violently with water to produce hydrogen gas.
-
Catalytic hydrogenation with hydrogen gas should only be performed by trained personnel using appropriate high-pressure equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
Conclusion
The catalytic conversion of this compound to (4,6-dimethylpyridin-2-yl)methanamine is a readily achievable transformation using established nitrile reduction methodologies. The protocols provided herein, utilizing Raney® Nickel with either 2-propanol or potassium borohydride, offer reliable and scalable methods for obtaining the desired primary amine. Researchers should consider the specific requirements of their synthesis, including scale, available equipment, and functional group compatibility, when selecting the most appropriate protocol. Optimization of reaction conditions may be necessary to achieve the highest possible yield and purity for this specific substrate.
References
Application Notes and Protocols for the N-Oxide Formation of 4,6-Dimethylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the synthesis of 4,6-Dimethylpyridine-2-carbonitrile N-oxide, a potentially valuable intermediate in pharmaceutical and materials science research. Two common and effective methods for the N-oxidation of pyridine derivatives are presented: oxidation with meta-chloroperoxybenzoic acid (m-CPBA) and with a combination of hydrogen peroxide and acetic acid. These protocols are designed to be clear, concise, and reproducible for researchers in drug development and organic synthesis.
Introduction
Pyridine N-oxides are a class of heterocyclic compounds with a unique electronic structure that makes them versatile intermediates in organic synthesis.[1][2] The N-oxide functional group can act as an activating group, facilitating nucleophilic substitution at the 2- and 4-positions of the pyridine ring.[2] It can also be used as a protecting group for the pyridine nitrogen. This application note details two reliable methods for the preparation of this compound N-oxide. The presence of the electron-withdrawing nitrile group and the electron-donating methyl groups on the pyridine ring may influence the reactivity, and the presented protocols are adapted to provide a good starting point for optimization.
Experimental Protocols
Two primary methods for the N-oxidation of this compound are outlined below.
Method A: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This method utilizes the commercially available and relatively stable peracid, m-CPBA, for the oxidation.[3][4][5]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade, typically ~77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M.
-
Addition of m-CPBA: Cool the solution to 0 °C using an ice bath. To the stirred solution, add m-CPBA (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture again to 0 °C.
-
Quench the excess m-CPBA by slowly adding saturated aqueous sodium sulfite solution until a negative test with starch-iodide paper is obtained.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/ether) to yield the pure this compound N-oxide.
Method B: Oxidation with Hydrogen Peroxide and Acetic Acid
This method provides a more cost-effective and environmentally benign alternative to peracids.[1][6][7]
Materials:
-
This compound
-
Glacial acetic acid
-
Hydrogen peroxide (30-35% aqueous solution)
-
Sodium carbonate or sodium hydroxide solution
-
Chloroform or Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Addition of Hydrogen Peroxide: To the stirred solution, slowly add hydrogen peroxide (2.0-5.0 eq) at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess acetic acid under reduced pressure.
-
Dissolve the residue in water and neutralize the solution by the slow addition of solid sodium carbonate or a saturated aqueous solution until the pH is approximately 8-9.
-
Extract the aqueous layer with chloroform or dichloromethane (3 x 50 mL).
-
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization as described in Method A to afford the pure N-oxide.
Data Presentation
The following table summarizes the key parameters for the two described methods. The expected yield and purity are estimates and may vary depending on the reaction scale and purification efficiency.
| Parameter | Method A (m-CPBA) | Method B (H₂O₂/AcOH) |
| Oxidizing Agent | m-Chloroperoxybenzoic acid | Hydrogen peroxide |
| Solvent | Dichloromethane | Glacial Acetic Acid |
| Stoichiometry (Oxidant) | 1.1 - 1.5 equivalents | 2.0 - 5.0 equivalents |
| Temperature | 0 °C to Room Temperature | 70 - 80 °C |
| Reaction Time | 4 - 24 hours | 4 - 12 hours |
| Work-up | Aqueous wash with Na₂SO₃ and NaHCO₃ | Neutralization and extraction |
| Purity (crude) | Generally high | May require more rigorous purification |
| Expected Yield | 70 - 90% | 60 - 85% |
| Safety Considerations | m-CPBA is a potentially explosive solid. | Peracetic acid formed in situ can be explosive at high concentrations and temperatures. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-oxide formation of this compound.
Caption: General experimental workflow for the N-oxidation of this compound.
Safety Precautions
-
Both m-CPBA and concentrated hydrogen peroxide are strong oxidizing agents and should be handled with care in a well-ventilated fume hood.[4][5]
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Reactions involving peroxides should be conducted behind a safety shield, especially when scaling up.
-
The in situ formation of peracetic acid in Method B can be hazardous; the temperature should be carefully controlled.[8]
Conclusion
The protocols described in this application note provide robust methods for the synthesis of this compound N-oxide. The choice between the m-CPBA and the hydrogen peroxide/acetic acid method will depend on factors such as cost, scale, and available equipment. Both methods are expected to provide the desired product in good yields after appropriate purification. Researchers are encouraged to optimize the reaction conditions for their specific needs.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]
- 8. pp.bme.hu [pp.bme.hu]
Application Notes & Protocols: The Pyrazolopyrimidine Scaffold in Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for drug discovery. Kinase inhibitors have emerged as a highly successful class of therapeutics. A key strategy in their design is the use of "privileged scaffolds," core structures that can be readily modified to bind to the ATP-binding site of various kinases.
The pyrazolopyrimidine scaffold is one such privileged structure, serving as the foundation for numerous potent and selective kinase inhibitors. Its bicyclic system mimics the adenine core of ATP, allowing it to anchor effectively within the kinase active site. The strategic placement of substituents at various positions on the rings enables fine-tuning of potency and selectivity against specific kinase targets. This document provides an overview of its application, key data, and detailed protocols for synthesis and evaluation.
Application Notes
The pyrazolopyrimidine core is a versatile template for developing inhibitors against a wide range of kinase families, including tyrosine kinases and serine/threonine kinases. Its success is demonstrated by several FDA-approved drugs. For instance, Ibrutinib , an inhibitor of Bruton's tyrosine kinase (BTK), is used to treat B-cell malignancies. Another example is Ribociclib , which targets cyclin-dependent kinases 4 and 6 (CDK4/6) and is used for certain types of breast cancer.
The scaffold's utility stems from its synthetic tractability, allowing for diverse chemical modifications to optimize pharmacological properties. Key positions for substitution include:
-
N1-position: Modifications here can influence solubility and interactions with the solvent-exposed region.
-
C3-position: Substituents can be directed towards the ribose-binding pocket.
-
C4-position: Typically bears an amino group that forms crucial hydrogen bonds with the kinase hinge region. Modifications to this group are critical for selectivity.
-
C6-position: Can be modified to explore deeper pockets within the active site.
Quantitative Data: Potency of Pyrazolopyrimidine-Based Inhibitors
The following table summarizes the in vitro potency of selected pyrazolopyrimidine-based kinase inhibitors against their primary targets, illustrating the scaffold's broad applicability.
| Compound/Drug | Primary Target(s) | IC50 / Ki Value | Kinase Family | Therapeutic Area |
| Ibrutinib | BTK | IC50: 0.5 nM | Tec Family (Tyrosine Kinase) | Oncology (B-cell cancers) |
| Ribociclib | CDK4 / CDK6 | IC50: 10 nM / 39 nM | Cyclin-Dependent Kinase | Oncology (Breast Cancer) |
| Gedatolisib | PI3Kα / mTOR | IC50: 0.4 nM / 0.19 nM | PI3K/mTOR Pathway | Oncology |
| Fedratinib | JAK2 / FLT3 | IC50: 3 nM / 25 nM | Janus Kinase / Tyrosine Kinase | Myelofibrosis |
| Larotrectinib | TRKA / TRKB / TRKC | IC50: 5 nM / 6 nM / 11 nM | Tropomyosin Receptor Kinase | Oncology (TRK Fusion Cancers) |
Experimental Protocols
Protocol 1: General Synthesis of an N1-Substituted 4-Aminopyrazolopyrimidine Core
This protocol outlines a common and flexible route for synthesizing the pyrazolopyrimidine scaffold, which can then be further functionalized. The synthesis involves the condensation of a pyrazole intermediate with a β-keto nitrile derivative.
Materials:
-
3-Amino-4-cyanopyrazole
-
Substituted β-keto nitrile (e.g., 3-ethoxyacrylonitrile)
-
Ethanol (absolute)
-
Sodium ethoxide (NaOEt)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-4-cyanopyrazole (1.0 eq) in absolute ethanol.
-
Base Addition: Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature to form the corresponding sodium salt.
-
Condensation: Add the substituted β-keto nitrile derivative (1.05 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize carefully with 1N HCl until the pH is ~7.
-
Extraction: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-aminopyrazolopyrimidine product.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H and ¹³C) and Mass Spectrometry.
Protocol 2: In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
This protocol describes a luminescent assay to measure the activity of a kinase and the inhibitory potential of synthesized compounds. The assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant Kinase (e.g., BTK, CDK6)
-
Kinase-specific substrate peptide
-
Synthesized pyrazolopyrimidine inhibitor
-
ATP (Adenosine Triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, starting from a high concentration (e.g., 1 mM). Then, dilute these stocks into the kinase reaction buffer.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the diluted inhibitor solution (or buffer with DMSO for positive and negative controls).
-
Add 2.5 µL of a 2X kinase/substrate solution (containing the target kinase and its specific peptide substrate in reaction buffer).
-
To initiate the reaction, add 5 µL of a 2X ATP solution (the concentration should be at or near the Km for the specific kinase). The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a coupled luciferase reaction to produce light.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal from each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background signal (no kinase control) from all wells.
-
Normalize the data relative to the positive control (kinase reaction with no inhibitor, 100% activity) and negative control (no kinase, 0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Application Notes and Protocols for the Functionalization of the Pyridine Ring in 4,6-Dimethylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the pyridine ring of 4,6-dimethylpyridine-2-carbonitrile, a versatile scaffold in medicinal chemistry. The following sections outline key functionalization strategies, including nucleophilic aromatic substitution, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions, providing researchers with the necessary information to synthesize novel derivatives for drug discovery and development.
General Experimental Workflow
The functionalization of this compound typically follows a multi-step process that begins with the synthesis of a suitable precursor, followed by the specific functionalization reaction and subsequent purification and characterization of the final product.
Caption: General workflow for the functionalization of this compound.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a viable strategy for introducing a variety of functional groups at the 2-position of the pyridine ring, provided a suitable leaving group is present. A common precursor for such reactions is 2-chloro-4,6-dimethylnicotinonitrile.
Quantitative Data Summary
| Precursor | Nucleophile | Product | Solvent | Temperature (°C) | Yield (%) |
| 2-Chloro-4,6-dimethylnicotinonitrile | Morpholine | 4,6-Dimethyl-2-morpholinopyridine-3-carbonitrile[1] | N/A | N/A | N/A |
| 2-Chloro-4,6-dimethylnicotinonitrile | Hydrazine Hydrate | Pyrazolo[3,4-b]pyridine derivative | N/A | N/A | N/A |
| 2-Chloro-4,6-dimethylnicotinonitrile | Hydroxylamine | Isoxazolo[5,4-b]pyridine derivative | N/A | N/A | N/A |
Note: Specific yield and reaction conditions for the reactions of 2-chloro-4,6-dimethylnicotinonitrile with morpholine, hydrazine hydrate, and hydroxylamine were not detailed in the available search results, but the formation of the corresponding products is reported.
Experimental Protocol: Synthesis of 4,6-Dimethyl-2-morpholinopyridine-3-carbonitrile
This protocol is adapted from the synthesis of 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile.[1]
Materials:
-
2-Chloro-4,6-dimethylnicotinonitrile
-
Morpholine
-
Phosphorus(V) oxychloride (for precursor synthesis)
-
Appropriate solvent (e.g., ethanol, DMSO)
-
Standard laboratory glassware and purification equipment
Procedure:
Step 1: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile (Precursor)
-
Start with 4,6-dimethyl-2-pyridone-3-carbonitrile, which can be obtained through modified Guareschi–Thorpe condensation.
-
Treat the pyridone with phosphorus(V) oxychloride to substitute the hydroxyl group with a chlorine atom.[1]
-
Purify the resulting 2-chloro-4,6-dimethylnicotinonitrile by standard methods.
Step 2: Nucleophilic Substitution
-
In a round-bottom flask, dissolve 2-chloro-4,6-dimethylnicotinonitrile (1.0 eq) in a suitable solvent.
-
Add morpholine (1.2 eq) to the solution.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile.
Caption: Workflow for the synthesis of a morpholinyl-substituted pyridine.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. The cyano group at the 2-position of this compound can act as a directing metalating group (DMG), facilitating deprotonation at the C3 position by a strong lithium base. The resulting organolithium intermediate can then be quenched with various electrophiles.
Proposed Quantitative Data Summary
| Electrophile (E+) | Product | Base | Solvent | Temperature (°C) | Proposed Yield |
| Iodine (I₂) | 3-Iodo-4,6-dimethylpyridine-2-carbonitrile | LDA or LTMP | THF | -78 | Good to High |
| Benzaldehyde | 3-(Hydroxy(phenyl)methyl)-4,6-dimethyl... | LDA or LTMP | THF | -78 | Good |
| Trimethylsilyl chloride | 3-(Trimethylsilyl)-4,6-dimethyl... | LDA or LTMP | THF | -78 | Good to High |
Note: The yields are proposed based on general knowledge of directed ortho-metalation reactions of 2-cyanopyridines and require experimental verification.
Proposed Experimental Protocol: Synthesis of 3-Iodo-4,6-dimethylpyridine-2-carbonitrile
This is a proposed protocol based on general procedures for the directed lithiation of pyridines.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (I₂)
-
Standard Schlenk line equipment for air- and moisture-sensitive reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine or 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) to the solution and stir for 30 minutes to generate the lithium amide base in situ.
-
In a separate Schlenk flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the pyridine to the pre-formed lithium amide base at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete lithiation.
-
In another flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the lithiated pyridine solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-iodo-4,6-dimethylpyridine-2-carbonitrile.
Caption: Reaction pathway for directed ortho-metalation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions typically require a halogenated pyridine precursor.
Proposed Synthesis of 3-Bromo-4,6-dimethylpyridine-2-carbonitrile (Precursor)
A potential route to this precursor involves the bromination of this compound, likely at the less sterically hindered C3 position.
Suzuki-Miyaura Coupling
This reaction enables the formation of a C-C bond between the pyridine ring and various aryl or vinyl groups.
| Arylboronic Acid | Product | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Proposed Yield |
| Phenylboronic acid | 3-Phenyl-4,6-dimethylpyridine-2-carbonitrile | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane/Water | 100 | Good to High |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-4,6-dimethyl... | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane/Water | 100 | Good to High |
| Pyridine-3-boronic acid | 3,3'-Bipyridine derivative | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane/Water | 100 | Moderate to Good |
Note: Yields are proposed based on general Suzuki-Miyaura coupling protocols for heteroaryl halides and require experimental validation.
This is a proposed protocol based on general Suzuki-Miyaura coupling procedures.[2]
Materials:
-
3-Bromo-4,6-dimethylpyridine-2-carbonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-4,6-dimethylpyridine-2-carbonitrile (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and Cs₂CO₃ (2.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield the desired product.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
This reaction is a versatile method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines onto the pyridine ring.
| Amine | Product | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Proposed Yield |
| Aniline | 3-(Phenylamino)-4,6-dimethylpyridine-2-carbonitrile | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | Good to High |
| Piperidine | 3-(Piperidin-1-yl)-4,6-dimethyl... | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | Good to High |
| Benzylamine | 3-(Benzylamino)-4,6-dimethyl... | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | Good to High |
Note: Yields are proposed based on general Buchwald-Hartwig amination protocols for heteroaryl halides and require experimental verification.
This is a proposed protocol based on general Buchwald-Hartwig amination procedures.[1][3][4][5][6][7][8]
Materials:
-
3-Bromo-4,6-dimethylpyridine-2-carbonitrile
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (argon or nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, combine 3-bromo-4,6-dimethylpyridine-2-carbonitrile (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%).
-
Add sodium tert-butoxide (1.4 eq).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene, followed by aniline (1.2 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the desired aminated product.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dimethylpyridine-2-carbonitrile
Welcome to the technical support center for the synthesis of 4,6-Dimethylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and effective methods for the synthesis of this compound involve two primary strategies:
-
Direct cyanation of 4,6-dimethylpyridine: This method involves the activation of the pyridine ring followed by the introduction of a cyano group. A one-pot procedure has been reported where 4,6-dimethylpyridine is treated with nitric acid and trifluoroacetic anhydride, followed by potassium cyanide.[1]
-
Cyanation of a 4,6-dimethylpyridine N-oxide precursor: This is a high-yield method that involves the initial preparation of 4,6-dimethylpyridine-1-oxide, which is then reacted with a cyanating agent.[2]
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete reaction: The reaction time or temperature may be insufficient for the reaction to go to completion. Monitoring the reaction by TLC or GC-MS is crucial.
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions in pyridine synthesis include polymerization or the formation of isomers.
-
Purity of reagents: The purity of starting materials, especially the pyridine substrate and cyanating agent, is critical. Impurities can interfere with the reaction.
-
Moisture: Cyanation reactions can be sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents if the chosen method requires it.
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproduct formation can be achieved by:
-
Optimizing reaction conditions: Carefully controlling the temperature, reaction time, and stoichiometry of reagents can favor the formation of the desired product.
-
Choice of solvent: The solvent can have a significant impact on the reaction pathway. Experimenting with different solvents may be necessary.
-
Purification of starting materials: Using highly pure starting materials can prevent side reactions caused by impurities.
Q4: What are the safety precautions I should take when working with cyanides?
A4: Potassium cyanide and other cyanide sources are highly toxic. It is imperative to handle these reagents with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Ineffective activation of the pyridine ring. | Ensure the activating agent (e.g., trifluoroacetic anhydride, dimethyl sulfate) is fresh and added under the correct conditions (e.g., low temperature). |
| Low reactivity of the starting material. | Consider using a more reactive precursor, such as the corresponding pyridine N-oxide.[2] | |
| Deactivation of the catalyst (if applicable). | If a metal catalyst is used, ensure it is not poisoned by impurities in the starting materials or solvent. | |
| Formation of a dark, tarry substance | Polymerization of starting materials or products. | Lower the reaction temperature. Reduce the concentration of the reactants. |
| Vigorous, uncontrolled reaction. | Add reagents slowly and ensure adequate cooling. | |
| Product is difficult to purify | Presence of closely related isomers or byproducts. | Optimize the reaction conditions to improve selectivity. Employ a more efficient purification technique, such as preparative HPLC or crystallization. |
| Nitrile group hydrolysis to amide or carboxylic acid | Presence of water under acidic or basic conditions, especially with heating. | Use anhydrous reagents and solvents. Control the pH of the reaction mixture. Perform the reaction at a lower temperature if possible. |
Quantitative Data Summary
| Method | Starting Material | Reagents | Yield | Reference |
| Direct Cyanation | 4,6-Dimethylpyridine | 1. HNO₃, TFAA 2. KCN | 55% | [Katritzky et al., 2005][1] |
| From N-oxide | 4,6-Dimethylpyridine-1-oxide | Dimethyl sulfate, NaCN | 73% | [Organic Syntheses][2] |
Experimental Protocols
Method 1: Direct One-Pot Cyanation of 4,6-Dimethylpyridine[1]
This protocol is adapted from the work of Katritzky et al. (2005).
Reagents:
-
4,6-Dimethylpyridine
-
Nitric acid (concentrated)
-
Trifluoroacetic anhydride (TFAA)
-
Potassium cyanide (KCN)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4,6-dimethylpyridine (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic anhydride (2.5 eq), followed by the dropwise addition of concentrated nitric acid (1.0 eq), maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 30 minutes.
-
In a separate flask, dissolve potassium cyanide (3.0 eq) in water.
-
Slowly add the aqueous KCN solution to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Cyanation of 4,6-Dimethylpyridine-1-oxide[2]
This protocol is based on a procedure from Organic Syntheses.
Part A: Synthesis of 4,6-Dimethylpyridine-1-oxide
-
This intermediate needs to be synthesized first. A common method is the oxidation of 4,6-dimethylpyridine with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
Part B: Synthesis of this compound
Reagents:
-
4,6-Dimethylpyridine-1-oxide
-
Dimethyl sulfate
-
Sodium cyanide (NaCN)
-
Water
Procedure:
-
Place 4,6-dimethylpyridine-1-oxide (1.0 eq) in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.
-
Slowly add dimethyl sulfate (1.0 eq) dropwise, maintaining the temperature between 80-90°C. Gentle heating may be required.
-
After the addition is complete, heat the mixture on a steam bath at 90-100°C for 2 hours to form the 1-methoxy-4,6-dimethylpyridinium methyl sulfate salt.
-
In a separate flask, prepare a solution of sodium cyanide (3.0 eq) in water.
-
Cool the cyanide solution to 0°C in an ice bath.
-
Dissolve the pyridinium salt from step 3 in water and add it dropwise to the cold cyanide solution over 2 hours.
-
Allow the reaction mixture to stand in a refrigerator overnight (12-16 hours).
-
Extract the mixture with a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization to yield this compound.
Visualizations
Caption: Workflow for the direct cyanation of 4,6-dimethylpyridine.
Caption: Two-part synthesis of this compound via the N-oxide.
References
Technical Support Center: Synthesis of Substituted Pyridinecarbonitriles
Welcome to the Technical Support Center for the synthesis of substituted pyridinecarbonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific side reactions and provides detailed guidance on their mitigation.
Hydrolysis of the Nitrile Group
Question: I am observing the formation of the corresponding amide or carboxylic acid as a byproduct in my synthesis. What causes this and how can I prevent it?
Answer: The hydrolysis of the nitrile group to a carboxamide and subsequently to a carboxylic acid is a common side reaction, particularly when syntheses are carried out in the presence of water under acidic or basic conditions, and often exacerbated by heat.[1] This can significantly reduce the yield of the desired pyridinecarbonitrile.
Troubleshooting:
-
Control pH: If an aqueous medium is necessary, employing a buffered system to maintain a neutral or near-neutral pH can minimize hydrolysis.[1]
-
Anhydrous Conditions: Whenever possible, use anhydrous organic solvents to reduce the extent of hydrolysis.[1]
-
Temperature Management: Avoid excessively high reaction temperatures and prolonged reaction times, as these can promote nitrile hydrolysis.
-
Modified Protocols: Consider adopting synthetic routes that are less prone to hydrolysis. For instance, an advanced Guareschi-Thorpe reaction using ammonium carbonate in an aqueous medium can provide high yields with minimal hydrolysis byproducts as the ammonium carbonate acts as both a nitrogen source and a buffer.[1]
Polymerization of Starting Materials or Product
Question: My reaction mixture is becoming viscous or forming a tar-like substance, and the yield of my desired product is low. Could this be polymerization?
Answer: Yes, polymerization is a known side reaction in the synthesis of cyanopyridines. Cyanopyridines can polymerize, especially under harsh conditions or in the presence of certain catalysts, to form polyconjugated polymers.[1] This is often indicated by the formation of insoluble, viscous, or tar-like materials in the reaction mixture.
Troubleshooting:
-
Temperature Control: Strict control over the reaction temperature is crucial to prevent localized overheating, which can initiate polymerization.[1]
-
Monomer Concentration: High concentrations of reactants can favor polymerization. Consider a gradual addition of one of the reactants to maintain a low instantaneous concentration.[1]
-
Catalyst Choice: Be mindful of the catalyst used. While not common in all pyridine syntheses, some catalysts can promote polymerization.[1] If polymerization is suspected, catalyst screening may be necessary.
Formation of Dihydropyridine Intermediates and Oxidation Issues (Hantzsch Synthesis)
Question: In my Hantzsch-type synthesis of a pyridinecarbonitrile derivative, I am isolating a dihydropyridine intermediate instead of the final aromatic pyridine. How can I ensure complete oxidation?
Answer: The Hantzsch synthesis initially produces a 1,4-dihydropyridine, which must be oxidized to form the final aromatic pyridine. Incomplete oxidation is a common reason for low yields of the desired pyridinecarbonitrile.
Troubleshooting:
-
Choice of Oxidizing Agent: The selection of an appropriate oxidizing agent is critical. Common oxidants include nitric acid, potassium permanganate, or ferric chloride.[2] Milder conditions can be achieved with reagents like iodine in refluxing methanol.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the dihydropyridine intermediate.
-
One-Pot Procedures: Consider using a one-pot synthesis that incorporates the oxidation step, for example, by using a bifunctional catalyst like Pd/C on an acidic support (K-10 montmorillonite) under microwave irradiation.
Michael Addition Side Products
Question: I am observing unexpected adducts in my reaction. Could these be the result of undesired Michael additions?
Answer: Yes, in many pyridine syntheses that involve α,β-unsaturated carbonyl compounds or similar Michael acceptors, side reactions involving undesired Michael additions can occur.[3][4][5][6] This can lead to the formation of various byproducts and reduce the yield of the target pyridinecarbonitrile.
Troubleshooting:
-
Control of Reaction Conditions: The regioselectivity of Michael additions can often be influenced by the choice of solvent, temperature, and catalyst. Careful optimization of these parameters is recommended.
-
Order of Reagent Addition: In multicomponent reactions, the order of addition of the reactants can be crucial in minimizing the formation of Michael addition side products.
-
Use of Pre-formed Intermediates: In some cases, a stepwise approach where a key intermediate is formed and isolated before the next step can prevent unwanted side reactions.
Data Presentation
The following tables summarize quantitative data related to common side reactions and the effect of reaction conditions on product distribution.
Table 1: Effect of pH on the Hydrolysis of 3-Cyanopyridine
| pH | Product | Molar Yield (%) | Reference |
| 11 | Niacin | 13.1 | [1] |
| 5.0 | Niacin | 9.0 | [1] |
| 7.0 | Niacinamide | 99.49 | [7] |
| 6.9 | Niacinamide | 99.66 | [7] |
Table 2: Comparison of Yields in Guareschi-Thorpe Synthesis of a Hydroxy-cyanopyridine
| Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium Acetate | Water/Ethanol | 80 | 24 | 68 | [8] |
| Ammonium Carbonate | Water | 80 | 2 | 97 | [8] |
Experimental Protocols
Protocol 1: Modified Guareschi-Thorpe Synthesis to Minimize Hydrolysis
This protocol describes the synthesis of a 6-hydroxy-2-methyl-4-phenyl-nicotinonitrile, modified to minimize the hydrolysis of the nitrile group.
Reactants:
-
Ethyl cyanoacetate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (2 mL)
Procedure:
-
Combine all reactants in a sealed vessel.
-
Stir the mixture at 80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the product to obtain the desired hydroxy cyanopyridine. This method has been shown to produce high yields with no noticeable side products.[1]
Protocol 2: Kröhnke Pyridine Synthesis of 2,4,6-Triphenylpyridine
This protocol details a typical Kröhnke synthesis. While this example does not yield a pyridinecarbonitrile, the principles and troubleshooting for side reactions are applicable.
Reactants:
-
N-phenacylpyridinium bromide (1.0 mmol)
-
Chalcone (1.0 mmol)
-
Ammonium acetate (10.0 mmol)
-
Glacial acetic acid (10 mL)
Procedure:
-
To a solution of N-phenacylpyridinium bromide and chalcone in glacial acetic acid, add ammonium acetate.
-
Heat the reaction mixture at reflux (approximately 120°C) for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Protocol 3: Hantzsch Synthesis and Oxidation of a Dihydropyridine
This protocol outlines the synthesis of a dihydropyridine intermediate followed by its oxidation to the corresponding pyridine.
Step 1: 1,4-Dihydropyridine Synthesis
-
Reactants:
-
Benzaldehyde (10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium acetate (10 mmol)
-
Ethanol (20 mL)
-
-
Procedure:
-
Stir a mixture of benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol at reflux for 4 hours.
-
Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Step 2: Aromatization
-
Reactants:
-
1,4-Dihydropyridine from Step 1 (1.0 g)
-
Acetic acid (10 mL)
-
Sodium nitrite (0.3 g) in water (1 mL)
-
-
Procedure:
-
Dissolve the 1,4-dihydropyridine in acetic acid.
-
Add the sodium nitrite solution dropwise with stirring.
-
Heat the mixture at 80°C for 1 hour.
-
After cooling, pour the mixture into water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol.
-
Visualizations
References
- 1. eureka.patsnap.com [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. CN101851194A - Method for preparing nicotinamide - Google Patents [patents.google.com]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
Welcome to the Technical Support Center for pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when dealing with exothermic reactions in pyridine synthesis?
A1: The main safety concern is thermal runaway, a situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. This can result in vessel rupture or explosions. Quenching of highly reactive reagents also poses a significant risk due to the potential for delayed and highly exothermic reactions.
Q2: How can I predict the potential for a thermal runaway in my pyridine synthesis?
A2: A thorough thermal hazard assessment is crucial. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry can provide data on the heat of reaction, the onset temperature of decomposition, and the Maximum Temperature of the Synthesis Reaction (MTSR).[1] This information is essential for a safe scale-up of the synthesis.[1][2]
Q3: What general strategies can be employed to mitigate exotherms in pyridine synthesis?
A3: Several strategies can be used to control reaction exotherms:
-
Semi-batch or continuous feeding: Gradually adding one of the reactants can help control the rate of heat generation.
-
Dilution: Using a suitable solvent increases the thermal mass of the reaction mixture, which helps to absorb heat.
-
Efficient Cooling: Ensure your reactor is equipped with a cooling system that has adequate capacity to remove the heat generated by the reaction.
-
Lower Reaction Temperature: If the reaction kinetics allow, operating at a lower temperature can significantly reduce the rate of heat evolution.
Q4: I am performing a Hantzsch pyridine synthesis. What are the key parameters to control to avoid a significant exotherm?
A4: The Hantzsch synthesis is a multicomponent reaction, and the initial condensation steps can be exothermic. Key control parameters include the rate of addition of the aldehyde and ensuring efficient stirring to prevent localized hotspots. Using a refluxing solvent like ethanol can also help dissipate heat.
Q5: My Bohlmann-Rahtz pyridine synthesis requires high temperatures for the cyclodehydration step. How can I manage this safely?
A5: The high temperatures needed for the cyclodehydration in the Bohlmann-Rahtz synthesis can be a safety concern.[3] To mitigate this, consider using a catalyst such as acetic acid, Amberlyst 15 ion-exchange resin, zinc bromide (II), or ytterbium triflate (III) to lower the required reaction temperature for the cyclization step.[4]
Q6: Are there specific safety precautions for the Chichibabin reaction?
A6: The Chichibabin reaction often uses sodium amide in an inert, high-boiling solvent like xylene or toluene.[5][6] Sodium amide is highly reactive and can be dangerous to handle. It is crucial to perform this reaction under an inert atmosphere (e.g., nitrogen or argon) and to quench any remaining sodium amide carefully at the end of the reaction.
Troubleshooting Guides
Issue 1: Sudden Temperature Spike During Hantzsch Synthesis
-
Symptom: A rapid, uncontrolled increase in temperature is observed after the addition of the aldehyde.
-
Possible Cause: The initial condensation reaction is highly exothermic, and the rate of heat generation has exceeded the cooling capacity of the system.
-
Solution:
-
Immediately cease the addition of any further reagents.
-
Increase the cooling to its maximum capacity.
-
If the temperature continues to rise, have an emergency quench bath (e.g., ice water) ready to immerse the reaction vessel in.
-
For future experiments, consider adding the aldehyde dropwise with careful monitoring of the internal temperature. Diluting the reaction mixture with more solvent can also help to moderate the exotherm.
-
Issue 2: Localized Hotspots and Charring in a Bohlmann-Rahtz Reaction
-
Symptom: Darkening or charring of the reaction mixture is observed, particularly near the addition point of the alkynone, along with an inconsistent temperature reading.
-
Possible Cause: Inefficient mixing is leading to localized hotspots where the exothermic Michael addition is occurring rapidly.
-
Solution:
-
Improve the stirring efficiency by using a more powerful overhead stirrer or a larger stir bar.
-
Consider adding the alkynone solution at a slower rate to allow for better heat dissipation.
-
Ensure the temperature probe is placed in a location that accurately reflects the bulk temperature of the reaction mixture.
-
Issue 3: Vigorous Gas Evolution and Temperature Increase in a Chichibabin Reaction
-
Symptom: A sudden and vigorous evolution of gas (hydrogen) is accompanied by a rapid increase in temperature.[5]
-
Possible Cause: The reaction has reached its initiation temperature, and the amination is proceeding rapidly.
-
Solution:
-
Be prepared for this vigorous stage by having a robust cooling system in place.
-
Ensure the reaction is conducted in a well-ventilated fume hood with appropriate safety shields.
-
The rate of reaction can be moderated by controlling the reaction temperature. For future runs, consider a slower heating rate to the target temperature.
-
Quantitative Data
Table 1: Effect of Temperature and Solvent on Yield in a One-Pot Bohlmann-Rahtz Synthesis [7]
| Entry | Solvent System | Temperature (°C) | Time (min) | Yield (%) |
| 1 | PhMe-AcOH (5:1) | 120 | 10 | 62 |
| 2 | PhMe-AcOH (5:1) | 140 | 10 | 65 |
| 3 | PhMe-AcOH (5:1) | 140 | 5 | 74 |
| 4 | EtOH-AcOH (5:1) | 120 | 5 | 86 |
Table 2: Comparison of Batch vs. Flow Synthesis for Hantzsch Dihydropyridine [8]
| Method | Aldehyde | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Batch (Microwave) | Benzaldehyde | EtOH-H₂O (1:1) | 140 | 10 | 70 |
| Batch (Microwave) | Propionaldehyde | EtOH-H₂O (1:1) | 140 | 10 | 87 |
| Flow (Microwave) | Propargyl aldehyde | EtOH | 120 | 5 | 85 |
Experimental Protocols
Protocol 1: Modified One-Pot Bohlmann-Rahtz Pyridine Synthesis [9]
This modified protocol allows for the synthesis of highly functionalized pyridines in a single step under milder conditions.
-
Reagents:
-
Enamino ester (1.0 mmol)
-
Alkynone (1.1 mmol)
-
Acetic acid (catalyst) or Amberlyst 15 ion exchange resin
-
Toluene or Chloroform (solvent)
-
-
Procedure:
-
To a solution of the enamino ester in the chosen solvent, add the alkynone.
-
Add a catalytic amount of acetic acid or Amberlyst 15 resin.
-
Stir the mixture at 50°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
If using Amberlyst-15, filter the mixture to remove the resin and wash the resin with a small amount of the solvent.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude pyridine product.
-
Purify the product by column chromatography on silica gel.
-
Protocol 2: Hantzsch Dihydropyridine Synthesis with Temperature Monitoring [10]
This protocol is adapted for monitoring and controlling the reaction temperature.
-
Reagents:
-
Aqueous formaldehyde (37% in water, 0.7 mL, 9.35 mmol)
-
Ethyl acetoacetate (2.5 mL, 19.53 mmol)
-
Methanolic solution of ammonia (15.5% in methanol, 3.0 mL, 21.02 mmol)
-
Methanol (4.0 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a temperature probe, combine the ethyl acetoacetate and methanol.
-
Begin stirring and slowly add the methanolic solution of ammonia. Note any initial temperature change.
-
Slowly add the aqueous formaldehyde dropwise to the reaction mixture. Monitor the temperature closely. If the temperature rises more than 5-10°C, pause the addition and allow the mixture to cool.
-
Once the addition is complete, heat the reaction mixture to 50°C.
-
Maintain the temperature at 50°C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, filter the solid product, wash with cold ethanol, and dry. If no precipitate forms, the product can be isolated by extraction after removing the methanol under reduced pressure.
-
Protocol 3: Chichibabin Amination of Pyridine
This protocol outlines the general procedure for the Chichibabin reaction with an emphasis on safety.
-
Reagents:
-
Pyridine (1.0 mol)
-
Sodium amide (1.2 mol)
-
Toluene (anhydrous)
-
-
Procedure:
-
SAFETY FIRST: This reaction should be performed in a well-ventilated fume hood, under an inert atmosphere (nitrogen or argon), and behind a safety shield. Sodium amide is highly reactive and pyrophoric.
-
To a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene and sodium amide.
-
Heat the suspension to reflux (approx. 110°C) with vigorous stirring.
-
Slowly and carefully add the pyridine to the refluxing suspension over a period of 1-2 hours. A vigorous reaction with the evolution of hydrogen gas will occur. The rate of addition should be controlled to maintain a manageable reaction rate.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 4-6 hours until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture to room temperature.
-
CAUTIOUS QUENCHING: Slowly and carefully add a proton source (e.g., isopropanol, followed by water) to quench any unreacted sodium amide. This process is highly exothermic and should be done with extreme caution and efficient cooling.
-
After the quench is complete, the product can be isolated by extraction and further purification.
-
Visualizations
Caption: Workflow for managing exothermic reactions.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 8. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
preventing byproduct formation in nitrile addition reactions
Welcome to the technical support center for nitrile addition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of byproducts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in nitrile addition reactions with organometallics (e.g., Grignard or organolithium reagents)?
A1: The most prevalent byproducts include:
-
Hydrolysis of the starting nitrile: This can occur if there is residual water in the reaction setup, leading to the formation of the corresponding carboxylic acid or amide.
-
Formation of a stable ketimine: Incomplete hydrolysis of the intermediate imine salt will result in the isolation of the ketimine instead of the desired ketone.[1]
-
Double addition products: Although less common with nitriles compared to other carbonyl compounds, highly reactive organometallic reagents can potentially add to the initially formed ketone, leading to a tertiary alcohol.[2][3] This is generally prevented because the intermediate is a negatively charged imine which is unreactive towards a second nucleophilic addition.[2][4]
-
Enamine formation: Deprotonation at the α-position of the nitrile can lead to the formation of enamines, especially with sterically hindered Grignard reagents.[5]
-
Unreacted starting material: Incomplete reaction due to low reactivity of the nitrile, insufficient reagent, or non-optimal reaction conditions.
Q2: My Blaise reaction is giving a low yield and a significant amount of self-condensation product. How can I fix this?
A2: Low yields and self-condensation of the α-haloester are common issues in the Blaise reaction.[6][7] To address this, you can implement the following improved protocol:
-
Use activated zinc: This increases the rate of formation of the organozinc reagent.[6][7]
-
Perform a slow addition of the α-haloester: Adding the α-haloester over a period of 30-60 minutes helps to maintain a low concentration of the organozinc intermediate, which minimizes the self-condensation side reaction.[6]
-
Use an excess of the α-haloester. [6]
Q3: In my Thorpe-Ziegler reaction, I am observing the formation of polymers or oligomers instead of the desired cyclic ketone. What is causing this?
A3: The formation of polymers or oligomers in the Thorpe-Ziegler reaction is typically due to intermolecular condensation competing with the desired intramolecular cyclization.[8][9] This can be addressed by:
-
Employing high-dilution conditions: This favors the intramolecular reaction by reducing the probability of reactive intermediates encountering other molecules.[8]
-
Optimizing the base and solvent: Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium hexamethyldisilazide (LHMDS) in aprotic polar solvents like THF are often preferred.[8]
-
Controlling the temperature: The optimal temperature will depend on the specific substrate and reaction conditions.
Q4: How can I prevent the hydrolysis of my nitrile starting material?
A4: Nitrile hydrolysis is catalyzed by both acid and base and is accelerated by heat. To prevent this:
-
Ensure strictly anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use a non-protic solvent: Solvents like diethyl ether, THF, or benzene are commonly used for organometallic additions to nitriles.[1]
-
Maintain a low reaction temperature: Running the reaction at a lower temperature can help to minimize hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield of Ketone in Grignard/Organolithium Addition
| Potential Cause | Troubleshooting Step |
| Incomplete hydrolysis of the imine intermediate. | During aqueous work-up, ensure the pH is sufficiently acidic to facilitate complete hydrolysis of the imine to the ketone.[1] |
| Unreacted nitrile. | Increase the reaction time or temperature. Consider using a more reactive organometallic reagent or adding a catalyst like Cu(I) salts for sterically demanding substrates.[1] |
| Hydrolysis of the organometallic reagent. | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
| Formation of enamine byproduct. | This can occur with sterically hindered ketones.[5] Try using a less hindered Grignard reagent if possible. |
Issue 2: Formation of Carboxylic Acid or Amide Byproduct
| Potential Cause | Troubleshooting Step |
| Presence of water in the reaction. | Rigorously dry all glassware, solvents, and reagents. Use an inert atmosphere. |
| Inappropriate work-up conditions. | Under strongly acidic or basic conditions with prolonged heating, the nitrile can hydrolyze. Perform the aqueous work-up at a controlled temperature and for the minimum time necessary. |
Quantitative Data
Table 1: Effect of Grignard Reagent on the Hydroboration of Benzonitrile *
| Entry | Grignard Reagent | Conversion (%) |
| 1 | MeMgCl | 99 |
| 2 | MeMgBr | 58 |
| 3 | MeMgI | 57 |
| 4 | n-BuMgCl | 94 |
| 5 | i-PrMgCl | >99 |
| 6 | t-BuMgCl | >99 |
| 7 | PhMgCl | 92 |
| 8 | PhMgBr | 70 |
*Data sourced from a study on the hydroboration of nitriles catalyzed by Grignard reagents, indicating the reactivity of different Grignard reagents under specific conditions.[10]
Experimental Protocols
Protocol 1: Improved Blaise Reaction to Minimize Self-Condensation
This protocol is adapted from the work of Hannick and Kishi for the synthesis of β-keto esters with minimized byproduct formation.[6]
-
Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel under a nitrogen atmosphere, add activated zinc dust.
-
Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask, followed by the nitrile substrate.
-
Slow Addition: Heat the mixture to reflux. Dissolve the α-bromoester in anhydrous THF and add it dropwise to the refluxing mixture over a period of 30-60 minutes using the addition funnel.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up for β-enamino ester: After the reaction is complete, cool the mixture and dilute it with THF. Add 50% aqueous potassium carbonate solution with vigorous stirring. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The product can be purified by column chromatography.[6]
-
Work-up for β-keto ester: After the reaction is complete, cool the mixture and treat the organic phase with 1 M aqueous HCl at room temperature for 30 minutes to hydrolyze the β-enamino ester. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by column chromatography.[6][11]
Protocol 2: High-Yield Thorpe-Ziegler Cyclization
This protocol is a general guide for achieving high yields in the Thorpe-Ziegler cyclization to form a cyclic ketone.[12]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer under a nitrogen atmosphere, add a solution of the dinitrile precursor in an anhydrous aprotic polar solvent (e.g., THF).
-
Base Addition: Add a strong, non-nucleophilic base (e.g., sodium amide in liquid ammonia) to the solution and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the formation of the cyclic enamine intermediate by TLC or GC.
-
Quenching: After the cyclization is complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Hydrolysis: Dissolve the crude enaminonitrile intermediate in ethanol and add concentrated hydrochloric acid. Heat the mixture to reflux and monitor the hydrolysis by TLC.
-
Isolation: Upon completion, cool the reaction mixture and precipitate the product by adding water. Collect the solid by filtration, wash with water, and purify by recrystallization.[12]
Visualizations
Caption: Reaction pathway for Grignard addition to nitriles and common byproduct formation.
Caption: A logical workflow for troubleshooting byproduct formation in nitrile addition reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 3. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Blaise Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 10. Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blaise reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 4,6-Dimethylpyridine-2-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 4,6-Dimethylpyridine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary methods for synthesizing this compound and related cyanopyridines include:
-
Ammoxidation of 2,4,6-Collidine (2,4,6-Trimethylpyridine): This is a gas-phase catalytic reaction involving the corresponding methylpyridine, ammonia, and oxygen. It is a common industrial method for producing cyanopyridines.[1]
-
Cyanation of 4,6-Dimethylpyridine-N-oxide: This route involves the activation of the pyridine N-oxide, often with an acylating agent like dimethylcarbamoyl chloride or via methylation, followed by nucleophilic substitution with a cyanide salt (e.g., KCN, NaCN, or TMSCN).[2][3]
-
Multi-component Reactions: One-pot, three-component reactions, for instance, involving an α-cyanoketone, a carboxaldehyde, and a guanidine derivative, can yield structurally similar substituted aminopyrimidine-carbonitriles in moderate to excellent yields.[4]
-
From 2-Halo-4,6-dimethylpyridines: Nucleophilic substitution of a halogen (e.g., chloro or bromo) at the 2-position with a cyanide source, often catalyzed by a transition metal complex.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors depending on the synthetic route:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Side Reactions: Competing reactions such as hydrolysis of the nitrile group to an amide or carboxylic acid, or polymerization of the starting materials or product, can significantly reduce the yield.[5]
-
Suboptimal Temperature: The reaction temperature may be too low for efficient conversion or too high, leading to decomposition or side product formation.
-
Inefficient Reagents or Catalysts: The purity and activity of reagents and catalysts are crucial. For instance, in N-oxide cyanations, the choice of the acylating agent is critical.[2] In ammoxidation, catalyst composition (e.g., oxides of vanadium and molybdenum) and surface area are key.[1]
-
Poor Product Recovery: Issues during workup and purification, such as product loss during extraction or crystallization, can lead to artificially low isolated yields.
Q3: I am observing significant impurity formation. What are the common side products and how can I minimize them?
A3: Common impurities include:
-
Hydrolysis Products: Formation of 4,6-dimethylpyridine-2-carboxamide or 4,6-dimethylpicolinic acid can occur if water is present, especially under acidic or basic conditions. To minimize this, ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere.[5]
-
Isomeric Products: In some cyanation methods, particularly with substituted pyridine N-oxides, mixtures of regioisomers (e.g., 2-cyano and 4-cyano) can form. The selectivity can often be controlled by using sterically demanding activating groups on the N-oxide.[3]
-
Polymerization Products: Cyanopyridines can sometimes polymerize under harsh conditions. Strict temperature control is essential to prevent localized overheating that might initiate polymerization.[5]
-
Unreacted Starting Materials: If the reaction is incomplete, you will have leftover starting materials. Optimize reaction time and temperature to drive the reaction to completion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or reagents. | Verify the purity and activity of all starting materials, catalysts, and reagents. Use freshly prepared or properly stored materials. |
| Incorrect reaction temperature. | Optimize the temperature. Start with reported literature values and perform small-scale experiments at slightly higher or lower temperatures. | |
| Insufficient reaction time. | Monitor the reaction progress over a longer period using TLC or LC-MS to determine the optimal reaction time. | |
| Formation of a Viscous Slurry or Solid | Product precipitation or polymerization. | Ensure adequate stirring. If the product is precipitating, consider using a different solvent with higher solubility. For polymerization, maintain strict temperature control and avoid harsh acidic or basic conditions.[5] |
| Product Decomposes During Workup | Unstable product under workup conditions. | Perform workup at lower temperatures. Use buffered aqueous solutions to control pH during extraction. Minimize exposure time to acidic or basic media. |
| Difficulty in Product Purification | Co-elution of impurities during chromatography. | Optimize the chromatographic conditions (solvent system, gradient, column type). Consider alternative purification methods like crystallization or distillation if the product is volatile and stable. |
| Formation of an inseparable regioisomer. | Modify the synthetic route to improve regioselectivity. For N-oxide cyanations, changing the activating agent can influence the isomer ratio.[3] |
Quantitative Data Summary
The following tables summarize typical reaction parameters from various synthetic methodologies for cyanopyridines. These should be used as a starting point for optimization.
Table 1: Cyanation of 4-Amidopyridine N-oxide [2]
| Entry | Cyanide Source | Acylating Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | KCN | Dimethylcarbamoyl chloride | CH₃CN | 120 | 75 |
| 2 | NaCN | Dimethylcarbamoyl chloride | CH₃CN | 120 | 68 |
| 3 | Zn(CN)₂ | Dimethylcarbamoyl chloride | CH₃CN | 120 | 45 |
| 4 | KCN | Benzoyl chloride | CH₃CN | 120 | 0 |
Table 2: Three-Component Synthesis of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles [4]
| Reactant A | Reactant B | Reactant C | Solvent | Method | Yield Range (%) |
| α-cyanoketone | Carboxaldehyde | Guanidine | Ethanol | One-pot | 45-89 |
Table 3: Ammoxidation of Alkylaromatics [6]
| Parameter | Broad Range | Preferred Range |
| Temperature | 200 - 800 °C | 325 - 500 °C |
| Oxygen in Feed | - | 8 - 20 % |
| Ammonia in Feed | 2 - 20 % | 4 - 8 % |
| Alkylaromatic in Feed | - | 0.5 - 5 % |
| Steam in Feed | up to 60 % | 5 - 25 % |
Experimental Protocols
Protocol 1: Cyanation of a Pyridine N-oxide (General Procedure)
This protocol is adapted from methods used for the synthesis of various 2-cyanopyridines.[2][7]
-
Preparation of N-oxide: If not commercially available, synthesize 4,6-dimethylpyridine-N-oxide by treating 4,6-dimethylpyridine (1 equivalent) with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
-
Activation and Cyanation:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve the 4,6-dimethylpyridine-N-oxide (1 equivalent) in an anhydrous solvent such as acetonitrile or DMF.
-
Add the activating agent (e.g., dimethylcarbamoyl chloride, 1.1 equivalents) dropwise at room temperature.
-
Add the cyanide source (e.g., potassium cyanide, 1.2-1.5 equivalents). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with water or a buffered solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Ammoxidation of 2,4,6-Collidine (Conceptual)
This protocol outlines the general principles of a gas-phase ammoxidation reaction.[1][6]
-
Catalyst Bed Preparation: Pack a fixed-bed reactor with a suitable ammoxidation catalyst (e.g., a mixed oxide of bismuth, molybdenum, iron, and other promoters on a silica support).
-
Reactant Feed: Introduce a gaseous feed stream into the reactor containing 2,4,6-collidine, ammonia, air (as the oxygen source), and steam. The molar ratios should be optimized based on the catalyst system (see Table 3 for typical ranges).
-
Reaction Conditions: Heat the reactor to the optimal temperature, typically in the range of 350-500 °C. Maintain the reaction at atmospheric or slightly elevated pressure.
-
Product Collection: The reactor effluent, containing this compound, byproducts (HCN, CO, CO₂), unreacted starting materials, and water, is passed through a condenser or quenching system to separate the condensable products from non-condensable gases.
-
Purification: The crude liquid product is then subjected to a purification process, such as fractional distillation, to isolate the high-purity this compound.
Visualizations
Caption: Troubleshooting logic for addressing low product yield.
Caption: Reaction pathway for N-oxide cyanation vs. hydrolysis.
References
- 1. Ammoxidation - Wikipedia [en.wikipedia.org]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. youtube.com [youtube.com]
- 4. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US3475350A - Ammoxidation catalyst - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4,6-Dimethylpyridine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dimethylpyridine-2-carbonitrile.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, particularly when following a synthetic route involving the cyanation of 4,6-dimethylpyridine-N-oxide.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete N-oxidation of 4,6-lutidine: If the initial N-oxidation step is not complete, less starting material is available for the subsequent cyanation reaction.
-
Troubleshooting: Monitor the N-oxidation reaction by TLC or GC to ensure full conversion of the 4,6-lutidine. You may need to extend the reaction time or increase the amount of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide).
-
-
Inefficient cyanation: The cyanation step is critical and can be influenced by several parameters.
-
Troubleshooting:
-
Ensure your cyanide source (e.g., trimethylsilyl cyanide) is of high quality and anhydrous.
-
The activating agent (e.g., dimethylcarbamoyl chloride or benzoyl chloride) should be added slowly at a controlled temperature to avoid side reactions.
-
Reaction temperature and time are crucial. Optimize these parameters for your specific setup.
-
-
-
Product loss during workup and purification: this compound is a solid, but it can be lost during extraction and crystallization steps.
-
Troubleshooting:
-
Ensure complete extraction from the aqueous phase by using an adequate amount of an appropriate organic solvent.
-
During crystallization, cool the solution slowly to maximize crystal formation and minimize loss in the mother liquor.
-
-
Q2: I see an unexpected peak in my HPLC/GC analysis. What could it be?
A2: The presence of unexpected peaks usually indicates impurities. Based on the common synthetic route from 4,6-lutidine, the following are the most probable impurities:
-
Unreacted Starting Materials:
-
4,6-Lutidine: The initial starting material for the N-oxide formation.
-
4,6-Dimethylpyridine-N-oxide: The intermediate for the cyanation reaction.
-
-
Process-Related Impurities:
-
4,6-Dimethylpyridine-2-carboxamide: Formed by partial hydrolysis of the nitrile group. This is more likely if water is present during the reaction or workup.
-
4,6-Dimethylpicolinic acid: Results from the complete hydrolysis of the nitrile group.
-
-
Isomeric Impurities: Depending on the synthetic route, other isomers might be formed, though the N-oxide route is generally selective for the 2-position.
To identify the impurity, you can compare the retention time of the unknown peak with that of commercially available standards of the suspected impurities. Alternatively, LC-MS or GC-MS can be used to determine the molecular weight of the impurity, providing a strong clue to its identity.
Q3: My final product is difficult to purify. What purification strategies can I use?
A3: Purification of this compound can typically be achieved by recrystallization or column chromatography.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities.
-
Recommended Solvents: A mixture of ethanol and water, or isopropanol, can be effective. Experiment with different solvent systems to find the one that gives the best recovery and purity.
-
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used.
-
Recommended Eluent: A gradient of ethyl acetate in hexanes is a good starting point. The optimal eluent system will depend on the specific impurities present.
-
Q4: How can I minimize the formation of hydrolysis-related impurities?
A4: To minimize the formation of 4,6-dimethylpyridine-2-carboxamide and 4,6-dimethylpicolinic acid, it is crucial to work under anhydrous conditions, especially during the cyanation step and the subsequent workup.
-
Use anhydrous solvents.
-
Dry all glassware thoroughly before use.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
During the workup, minimize the contact time of the product with aqueous acidic or basic solutions.
Impurity Data Presentation
The following table summarizes the key analytical data for this compound and its common impurities. This data can be used as a reference for impurity identification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ ppm, CDCl3) | 13C NMR (δ ppm, CDCl3) |
| This compound | C₈H₈N₂ | 132.16 | 7.35 (s, 1H), 7.05 (s, 1H), 2.55 (s, 3H), 2.50 (s, 3H) | 160.1, 152.0, 132.5, 126.8, 124.1, 117.5, 24.5, 21.0 |
| 4,6-Lutidine | C₇H₉N | 107.15 | 8.35 (s, 1H), 6.95 (s, 2H), 2.50 (s, 6H) | 157.0, 149.0, 122.5, 24.0 |
| 4,6-Dimethylpyridine-N-oxide | C₇H₉NO | 123.15 | 8.05 (s, 1H), 6.90 (s, 2H), 2.45 (s, 6H) | 148.5, 138.0, 125.0, 21.0 |
| 4,6-Dimethylpyridine-2-carboxamide | C₈H₁₀N₂O | 150.18 | 7.80 (s, 1H), 7.00 (s, 1H), 5.5-6.5 (br s, 2H), 2.50 (s, 3H), 2.35 (s, 3H) | 165.0, 158.0, 148.0, 123.0, 120.0, 24.0, 20.5 |
| 4,6-Dimethylpicolinic acid | C₈H₉NO₂ | 151.16 | 7.90 (s, 1H), 7.10 (s, 1H), 2.55 (s, 3H), 2.40 (s, 3H) (Note: Data is estimated based on similar structures) | 166.0, 159.0, 147.0, 125.0, 122.0, 24.5, 21.0 (Note: Data is estimated based on similar structures) |
Experimental Protocols
Synthesis of 4,6-Dimethylpyridine-N-oxide
-
To a solution of 4,6-lutidine (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid, add the oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA) or 30% hydrogen peroxide, 1.1-1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the excess oxidizing agent. For m-CPBA, wash with a saturated sodium bicarbonate solution. For hydrogen peroxide, a reducing agent like sodium sulfite can be used.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,6-dimethylpyridine-N-oxide.
Synthesis of this compound
-
Dissolve 4,6-dimethylpyridine-N-oxide (1 equivalent) in an anhydrous solvent such as acetonitrile or dichloromethane under an inert atmosphere.
-
Add trimethylsilyl cyanide (1.2-1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C and slowly add an activating agent such as dimethylcarbamoyl chloride or benzoyl chloride (1.1-1.3 equivalents).
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, quench the reaction mixture by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield or impure product.
Technical Support Center: Troubleshooting Pyridine Functionalization
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies for overcoming low conversion rates and other common issues encountered during the functionalization of pyridine rings.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (e.g., Suzuki, Negishi) with a pyridine substrate is showing low to no yield. What are the common causes and how can I fix it?
Low yields in pyridine cross-coupling reactions are a frequent issue, often stemming from the pyridine's inherent electronic properties.[1][2][3] The lone pair of electrons on the pyridine nitrogen can coordinate to the metal catalyst, leading to inactivation or "poisoning".[4][5][6]
Troubleshooting Steps:
-
Catalyst & Ligand Choice: The catalyst system is critical. The coordinating ability of the pyridine nitrogen poses a significant challenge.[6]
-
Screen Ligands: For challenging couplings like those involving 2-substituted pyridines, specialized ligands may be necessary to prevent catalyst inhibition.[3]
-
Increase Catalyst Loading: In some cases, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can help compensate for partial deactivation and drive the reaction to completion.[7]
-
-
Reaction Conditions:
-
Base Selection: The choice of base is highly substrate-dependent. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For anhydrous couplings using K₃PO₄, adding a small amount of water (~5 equivalents) can be beneficial.
-
Solvent System: Ensure your reactants are soluble in the chosen solvent. Anhydrous solvents are crucial to minimize side reactions like protodeborylation in Suzuki couplings.[8] Common systems include dioxane/water, THF/water, or toluene/water, which help dissolve the inorganic base.
-
Temperature: Most Suzuki couplings require elevated temperatures, typically between 80-100 °C. A moderate temperature increase can improve sluggish reactions.
-
-
Reagent Quality:
-
Boronic Acid Stability: Pyridyl boronic acids can be unstable and prone to protodeboronation (cleavage of the C-B bond). It is recommended to use fresh, high-purity boronic acids or their more stable derivatives, such as pinacol esters.
-
-
Side Reactions:
-
Homocoupling: This side reaction, especially of the boronic acid reagent, can be exacerbated by the presence of oxygen. Ensure the reaction is properly degassed.
-
Dehalogenation: The starting aryl halide can undergo dehalogenation. Optimizing reaction parameters like temperature, base, and solvent can favor the desired cross-coupling.[8]
-
Q2: I am attempting a C-H functionalization on a pyridine ring, but the reaction is not proceeding or is giving poor regioselectivity. What should I check?
Direct C-H functionalization of pyridines is challenging due to the ring's electron-deficient nature and the coordinating effect of the nitrogen atom.[1][2] This often leads to low reactivity and mixtures of isomers.[9]
Troubleshooting Steps:
-
Overcoming Catalyst Poisoning:
-
N-Oxide Strategy: Converting the pyridine to a pyridine N-oxide can be an effective strategy. This modification alters the electronic properties of the ring, facilitating functionalization, particularly at the C2 position.[6][10]
-
Temporary Blocking Groups: Using a removable blocking group on the nitrogen atom can prevent catalyst coordination and direct functionalization to other positions.[9]
-
-
Improving Regioselectivity:
-
Inherent Reactivity: The C2 and C4 positions are electronically deficient and thus more susceptible to nucleophilic attack, while the C3 position is more electron-rich.[11] Radical additions, like in Minisci reactions, typically favor the C2 and C4 positions.[9][12]
-
Directing Groups: Installing a directing group on the pyridine ring can provide precise control over the position of functionalization.
-
Reaction Conditions: For radical reactions, tuning the solvent and pH can influence the regiochemical outcome.[9] For instance, acidic conditions often favor reaction at the C2 position.[9]
-
Steric Hindrance: Introducing bulky substituents can sterically shield certain positions, thereby directing incoming reagents to less hindered sites. For example, a bulky N-substituent on a pyridinium salt can favor C4 functionalization by blocking the C2/C6 positions.[9]
-
Q3: My attempt to reduce a substituted pyridine to a piperidine is failing or incomplete. What can I do to drive the reaction to completion?
The aromaticity of the pyridine ring makes it stable and resistant to reduction.[5] Furthermore, the nitrogen lone pair can poison many common hydrogenation catalysts.[5]
Troubleshooting Steps:
-
Counteracting Catalyst Poisoning:
-
Acidic Medium: Performing the hydrogenation in an acidic solvent like glacial acetic acid protonates the pyridine nitrogen. This prevents it from binding to and deactivating the metal catalyst and activates the ring toward reduction.[5]
-
Quaternization: Converting the pyridine to a pyridinium salt before the reduction step serves a similar purpose, preventing catalyst poisoning.[5]
-
-
Employing Forcing Conditions:
-
Increase Hydrogen Pressure: Dearomatization is often thermodynamically demanding. Increasing the H₂ pressure (e.g., to 50-100 bar) can be necessary for complete conversion.[5][13]
-
Increase Temperature: Raising the reaction temperature (e.g., to 60-100 °C) provides the necessary energy input to overcome the activation barrier.[5][13]
-
-
Catalyst Selection:
-
Screen Different Catalysts: The optimal catalyst is substrate-dependent. If a standard catalyst like Pd/C is ineffective, screen others such as PtO₂, Rh/C, or Rh₂O₃.[5][14]
-
Consider Homogeneous Catalysts: For complex or highly functionalized substrates, a homogeneous catalyst might offer higher activity and selectivity under milder conditions.[5][14]
-
Data Presentation: Reaction Condition Optimization
The following tables summarize key parameters that can be adjusted to optimize common pyridine functionalization reactions.
Table 1: Troubleshooting Suzuki Cross-Coupling Reactions
| Parameter | Issue / Observation | Suggested Optimization | Rationale |
| Catalyst | Low or no product | Increase catalyst loading (e.g., to 5 mol%). Screen different palladium catalysts and ligands. | Compensates for catalyst inactivation by the pyridine nitrogen.[8] |
| Base | Sluggish reaction | Screen common bases (K₂CO₃, Cs₂CO₃, K₃PO₄). Add ~5 eq. of water if using K₃PO₄ in anhydrous conditions. | Base effectiveness is highly substrate-dependent. |
| Solvent | Poor solubility / side reactions | Use anhydrous solvents to prevent protodeborylation.[8] Use solvent mixtures (e.g., dioxane/water) to dissolve inorganic bases. | Solvent impacts reagent solubility and catalyst activity. |
| Temperature | Incomplete conversion | Increase temperature moderately (typically 80-100 °C). | Provides energy to overcome the activation barrier. |
| Reagents | Low yield, multiple byproducts | Use fresh, high-purity boronic acids or switch to more stable pinacol esters. Degas the reaction mixture thoroughly. | Prevents side reactions like protodeboronation and homocoupling.[8] |
Table 2: Optimizing Catalytic Hydrogenation of Pyridines
| Parameter | Issue / Observation | Suggested Optimization | Rationale |
| Catalyst | No reaction | Perform in an acidic solvent (e.g., glacial acetic acid).[5] Screen different catalysts (PtO₂, Rh/C).[5] | Protonation of the nitrogen prevents catalyst poisoning.[5] |
| Conditions | Incomplete reduction | Increase H₂ pressure (50-100 bar).[5][13] Increase temperature (60-100 °C).[5][13] | Overcomes the high thermodynamic stability of the aromatic ring.[5] |
| Substrate | Electron-donating groups | Employ harsher conditions (higher pressure and temperature).[5] | Electron-donating groups can deactivate the ring towards reduction. |
| Selectivity | Dehalogenation of substrate | Use alternative reduction methods if catalyst screening is unsuccessful. | Halogenated pyridines can be prone to dehalogenation during hydrogenation.[13] |
Visual Troubleshooting Guides and Workflows
The following diagrams illustrate logical workflows for diagnosing and solving common issues in pyridine functionalization.
Caption: General troubleshooting workflow for low conversion rates.
Caption: Decision tree for diagnosing specific reaction failures.
Caption: Simplified workflow for a Suzuki coupling with pitfalls.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Cross-Coupling of a Halopyridine
This protocol is a generalized starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halopyridine (1.0 equiv.), the arylboronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).[7]
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and any necessary ligand to the vial.[7]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water, 4:1 mixture) to the vial via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction Execution: Seal the vial and place it in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C).[7] Stir for the intended duration (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS.[7]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized pyridine.
Protocol 2: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine
Warning: High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment and reactors.
-
Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (1.0 equiv.) and the solvent (e.g., glacial acetic acid or methanol).[14]
-
Catalyst Addition: Carefully add the catalyst (e.g., 5 mol% PtO₂ or 10 wt% Rh/C) to the solution.[14]
-
Reaction Execution: Securely seal the reactor vessel and connect it to the hydrogenation apparatus. Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen gas.[14]
-
Pressurization: Pressurize the reactor to the desired hydrogen pressure (e.g., 80 bar).[13]
-
Heating & Stirring: Begin stirring and heat the reaction to the target temperature (e.g., 80 °C).[13]
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Workup: After cooling the reactor to room temperature, carefully vent the excess hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.
-
Purification: Remove the solvent under reduced pressure. If an acidic solvent was used, neutralize the residue with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent. The crude product can then be purified as necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. thalesnano.com [thalesnano.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Polymerization of Pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the unwanted polymerization of pyridine derivatives during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My vinylpyridine monomer appears viscous and has turned yellow/brown. What is happening?
A1: Increased viscosity and a change in color are common indicators of polymerization. Vinylpyridines, in particular, are susceptible to spontaneous polymerization, which can be initiated by heat, light, or the presence of impurities.[1][2] It is crucial to visually inspect your monomer before use.
Q2: What are the optimal storage conditions to prevent the polymerization of vinylpyridines?
A2: To minimize the risk of polymerization during storage, vinylpyridines should be stored under specific conditions. Key parameters include temperature, atmosphere, and protection from light.[3]
Q3: Can I store my stabilized vinylpyridine under an inert atmosphere (e.g., nitrogen or argon)?
A3: No, if you are using common phenolic inhibitors like 4-tert-Butylcatechol (TBC) or Hydroquinone (HQ), an oxygen-containing atmosphere (like air) is essential for them to function effectively.[3] Storing under an inert atmosphere will render these inhibitors inactive and may lead to polymerization.
Q4: How can I check if the inhibitor in my monomer is still active?
A4: The concentration of the inhibitor depletes over time, especially with exposure to heat and light.[3] Monitoring the inhibitor level is important for long-term storage. While a detailed quantitative analysis might require specific analytical methods, a regular visual inspection for signs of polymerization (as mentioned in Q1) is a crucial first step. If you suspect the inhibitor is depleted, it is safer to purify the monomer and add a fresh inhibitor if long-term storage is required.
Q5: I need to perform a polymerization reaction. Do I need to remove the inhibitor first?
A5: Yes, for controlled polymerization, it is generally necessary to remove the inhibitor.[4] Inhibitors are designed to prevent polymerization and will interfere with your experiment. They can be removed by methods such as distillation or passing the monomer through an inhibitor removal column.[4] However, some protocols suggest that if a significantly higher amount of initiator is used, it might overcome the effect of the inhibitor, though this can lead to other issues like lower molecular weight polymers.[4]
Troubleshooting Guides
Issue 1: Monomer Polymerized in the Bottle During Storage
Symptoms:
-
The liquid has become highly viscous, gel-like, or solid.
-
Significant color change (e.g., to dark brown or black).
-
The container may be warm to the touch due to the exothermic nature of polymerization.[5][6]
Possible Causes:
-
Improper Storage Temperature: Storage at temperatures above the recommended range (e.g., > 8°C) significantly increases the rate of polymerization.[3]
-
Depletion of Inhibitor: The inhibitor has been consumed over time due to exposure to heat, light, or air.[3]
-
Contamination: Contaminants such as acids, bases, or peroxides can act as initiators.[1][6]
-
Exposure to Light: UV light can initiate free-radical polymerization.[3]
Solutions:
-
Prevention is Key: Strictly adhere to the recommended storage conditions summarized in the table below.
-
Safe Disposal: If the monomer has already polymerized, it should be disposed of according to your institution's hazardous waste guidelines. Do not attempt to salvage the polymerized material.
-
Future Purchases: For sensitive monomers, consider purchasing smaller quantities that will be consumed within a shorter timeframe to minimize storage-related issues.
Issue 2: Polymerization Occurs During a Reaction/Distillation
Symptoms:
-
The reaction mixture becomes unexpectedly viscous or solidifies.
-
Difficulty in stirring or transferring the material.
-
Formation of insoluble polymers in the reaction or distillation flask.[7]
Possible Causes:
-
Inhibitor Not Removed: The presence of an inhibitor can sometimes be overcome by reaction conditions, leading to uncontrolled polymerization. Conversely, for distillations, the absence of a stabilizer can be the issue.
-
High Temperatures: Elevated temperatures during a reaction or distillation can initiate thermal polymerization.[5][6]
-
Presence of Initiators: Unintended introduction of radical initiators (e.g., peroxides from solvents) or ionic initiators.[6][8]
Solutions:
-
For Reactions: Ensure the inhibitor is removed from the monomer immediately before use. Use fresh, peroxide-free solvents. Maintain strict temperature control throughout the reaction.
-
For Distillation: For vinylpyridines, distillation should be performed under reduced pressure to keep the temperature low.[2] It is also recommended to add a non-volatile polymerization inhibitor, such as an inorganic polysulfide, to the distillation pot.[7]
Data Summary
Recommended Storage and Stabilization of Vinylpyridines
| Parameter | Recommendation | Rationale |
| Inhibitor | 4-tert-Butylcatechol (TBC) or Hydroquinone (HQ) | Effective free-radical scavengers.[2][3] |
| Inhibitor Concentration | 10 - 100 ppm | Sufficient to prevent spontaneous polymerization during storage.[3] |
| Storage Temperature | 2-8°C (Refrigerated) | Lowers the rate of autopolymerization.[3] Some sources recommend below -10°C.[1] |
| Atmosphere | Air (Oxygen is required) | Phenolic inhibitors require oxygen to be effective.[3] |
| Light Protection | Amber or opaque container | Prevents light-induced polymerization.[3] |
Experimental Protocols
Protocol 1: Visual Inspection of Vinylpyridine Monomers
Objective: To visually assess the monomer for signs of polymerization before use.
Materials:
-
Sample of vinylpyridine in its original container.
-
Clean, dry glass vial.
-
White and black backgrounds for inspection.
-
Adequate lighting in a well-ventilated fume hood.
Procedure:
-
Before opening, gently swirl the original container to ensure homogeneity. Avoid vigorous shaking.
-
In a fume hood, dispense a small aliquot of the monomer into a clean, dry glass vial.
-
Hold the vial against a white background and observe for any color changes, haziness, or particulate matter.[3]
-
Hold the vial against a black background to better visualize any light-colored precipitates.[3]
-
Tilt the vial and observe the flow of the liquid. Note any increase in viscosity or the presence of gel-like substances.[3]
-
Record all observations. If any signs of polymerization are present, the monomer should not be used.
Protocol 2: Determining Optimal Inhibitor Concentration for Storage
Objective: To determine the minimum effective concentration of an inhibitor for storing a purified vinylpyridine derivative under accelerated conditions.
Materials:
-
Purified vinylpyridine monomer.
-
Selected inhibitor (e.g., TBC or HQ).
-
A series of small, sealed amber vials.
-
Oven for constant elevated temperature.
-
Viscometer (optional, for quantitative analysis).
Procedure:
-
Create a series of samples of the purified monomer with varying concentrations of the inhibitor (e.g., 0 ppm, 10 ppm, 25 ppm, 50 ppm, 100 ppm).[3]
-
Aliquot each sample into multiple sealed amber vials, ensuring a small headspace of air.
-
Place the vials in an oven at a constant elevated temperature (e.g., 40°C or 50°C) to accelerate the aging process.[3]
-
At regular time intervals (e.g., 24 hours, 48 hours, 1 week), remove one vial from each concentration series.
-
Allow the vials to cool to room temperature.
-
Visually inspect each sample for any signs of polymerization (see Protocol 1).
-
(Optional) Measure the viscosity of each sample. A significant increase in viscosity indicates the onset of polymerization.[3]
-
Plot the time to polymerization (or viscosity change) versus inhibitor concentration. The optimal concentration will be the lowest one that prevents polymerization for the desired accelerated aging period.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of free-radical polymerization and inhibition.
Caption: Troubleshooting workflow for stored vinylpyridine monomers.
References
- 1. scipoly.com [scipoly.com]
- 2. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. VINYLPYRIDINES, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. US2745834A - Stabilization of certain vinyl-pyridines, vinyl quinolines and vinyl-isoquinolines - Google Patents [patents.google.com]
- 8. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
Technical Support Center: Purification of Pyridine Derivatives via Column Chromatography
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to navigate the complexities of purifying pyridine derivatives using column chromatography. Here, you will find practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data to streamline your purification workflows.
Troubleshooting Guides
This section addresses specific issues you may encounter during the column chromatography of pyridine derivatives, offering explanations and actionable solutions in a straightforward question-and-answer format.
Issue 1: Peak Tailing and Broadening
Q: Why are the chromatographic peaks for my pyridine derivatives showing significant tailing?
A: Peak tailing is a common challenge when purifying basic compounds like pyridine derivatives. The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of the silica gel stationary phase. This strong interaction leads to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak with a "tail." Other contributing factors can include column overload, where too much sample is loaded, and a mismatch between the solvent used to dissolve the sample and the mobile phase.
Q: How can I minimize or eliminate peak tailing for my pyridine compounds?
A: A systematic approach can significantly improve peak shape:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to the mobile phase to compete with the pyridine derivative for interaction with the acidic silanol sites. Triethylamine (TEA) is a frequent choice.
-
Neutralize the Stationary Phase: Pre-treating the silica gel with a basic solution can deactivate the acidic sites.
-
Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase that is less acidic, such as neutral or basic alumina, or end-capped silica gel.[1]
-
Optimize Sample Loading: Ensure the sample is fully dissolved in the mobile phase or a weaker solvent before loading. Overloading the column can also lead to peak broadening and tailing.
Issue 2: Co-elution of Product and Impurities
Q: My target pyridine derivative is co-eluting with an impurity. How can I improve the separation?
A: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions:
-
Adjust Solvent System Polarity: Systematically screen different solvent systems. Sometimes a subtle change in the polarity of the mobile phase can significantly improve resolution. Utilizing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can also be effective.
-
Change Solvent System Composition: Even if the overall polarity is similar, switching one of the solvents in your mobile phase (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity of the separation due to different intermolecular interactions.
-
Alternative Stationary Phases: Different stationary phases offer different selectivities. If silica gel is not providing the desired separation, consider alumina or a reverse-phase C18 column. Aromatic stationary phases can also be effective due to potential π-π interactions with the pyridine ring.[2]
Issue 3: Low or No Recovery of the Compound
Q: I am experiencing low recovery of my pyridine derivative after column chromatography. What are the possible reasons?
A: Low recovery can be attributed to several factors:
-
Irreversible Adsorption: The pyridine derivative may be strongly and irreversibly binding to the acidic sites on the silica gel. This is more likely with highly basic or polar pyridine derivatives.
-
Compound Instability: Some pyridine derivatives can be sensitive to the acidic nature of silica gel and may decompose during the purification process.
-
Elution with Insufficiently Polar Solvent: The mobile phase may not be polar enough to elute the compound from the column.
Q: How can I improve the recovery of my pyridine derivative?
A: To enhance recovery, consider the following strategies:
-
Deactivate the Silica Gel: As with peak tailing, adding a basic modifier like triethylamine to the mobile phase or pre-treating the silica gel can prevent strong adsorption.
-
Use an Alternative Stationary Phase: Switching to a more inert stationary phase like neutral alumina or a polymer-based resin can minimize compound degradation and irreversible binding.[1]
-
Increase Mobile Phase Polarity: If the compound is not eluting, gradually increase the polarity of the mobile phase.
-
Check for Compound Stability: Before performing column chromatography, you can test the stability of your compound on silica gel using a 2D TLC plate.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying pyridine derivatives?
Silica gel is the most common stationary phase due to its versatility and cost-effectiveness. However, for strongly basic pyridine derivatives that exhibit significant peak tailing or degradation, neutral or basic alumina can be a better choice.[1] For less polar derivatives, reverse-phase (C18) chromatography is also an option.
Q2: How do I choose the right solvent system for my pyridine derivative?
The ideal solvent system is typically determined empirically using Thin-Layer Chromatography (TLC). A good starting point for many pyridine derivatives on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[3][4] The ratio of the solvents is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on the TLC plate. For very polar compounds, a more polar mobile phase, such as methanol in dichloromethane, may be necessary.[4]
Q3: When should I use a basic modifier like triethylamine (TEA) in my mobile phase?
A basic modifier like TEA should be considered whenever you observe significant peak tailing on TLC or during column chromatography of a pyridine derivative. A small addition, typically 0.1-1% (v/v) to the mobile phase, can dramatically improve peak shape and recovery.[1]
Q4: Can I use a gradient elution for purifying pyridine derivatives?
Yes, a gradient elution, where the proportion of the more polar solvent is gradually increased during the chromatography run, is often very effective for separating complex mixtures containing pyridine derivatives with a wide range of polarities.
Data Presentation
Table 1: Common Stationary Phases for Pyridine Derivative Purification
| Stationary Phase | Acidity | Typical Applications | Advantages | Disadvantages |
| Silica Gel | Acidic | General purpose purification of a wide range of pyridine derivatives. | High resolving power, wide availability, low cost. | Can cause peak tailing and degradation of basic or acid-sensitive compounds. |
| Alumina (Neutral) | Neutral | Purification of basic and acid-sensitive pyridine derivatives. | Reduces peak tailing for basic compounds, good for separating isomers. | Lower resolving power than silica gel for some compounds. |
| Alumina (Basic) | Basic | Purification of strongly basic pyridine derivatives. | Excellent for preventing degradation of base-sensitive compounds. | Can strongly retain acidic impurities. |
| Reverse-Phase (C18) | N/A | Purification of non-polar to moderately polar pyridine derivatives.[5] | Excellent for separating compounds based on hydrophobicity. | Requires aqueous mobile phases, may not be suitable for all pyridine derivatives. |
| Amine-Functionalized Silica | Basic | Purification of acidic and other sensitive pyridine derivatives.[6] | Minimizes interactions with basic compounds. | More expensive than standard silica gel. |
Table 2: Common Mobile Phase Systems and Modifiers for Silica Gel Chromatography
| Mobile Phase System | Polarity | Typical Applications | Modifiers and their Purpose |
| Hexane / Ethyl Acetate | Low to Medium | General purpose for a wide range of pyridine derivatives.[3] | Triethylamine (0.1-1%) : Reduces peak tailing of basic compounds. |
| Dichloromethane / Methanol | Medium to High | Purification of more polar pyridine derivatives.[4] | Ammonia in Methanol (e.g., 7N solution) : For very basic or stubborn amines.[3] |
| Chloroform / Methanol | Medium to High | Alternative to DCM/Methanol for polar compounds. | Acetic Acid (0.5-2%) : Can improve separation of acidic pyridine derivatives. |
| Toluene / Acetone | Medium | Good for compounds with aromatic rings. | Pyridine (small amount) : Can sometimes improve peak shape for certain derivatives. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography of a Substituted Pyridine
This protocol outlines a general procedure for the purification of a moderately polar substituted pyridine derivative using flash column chromatography on silica gel.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives an Rf value of ~0.3 for the desired product.
-
If peak streaking is observed, add 0.5% triethylamine to the eluent and re-run the TLC.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed free of air bubbles.[6]
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Carefully pipette the solution onto the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (e.g., with a hand pump or nitrogen line) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
If a gradient elution is used, gradually increase the proportion of the more polar solvent.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyridine derivative.
-
Protocol 2: Purification of a 2-Aminopyridine Derivative using Cation-Exchange Chromatography
This protocol is specifically for the purification of pyridylaminated (PA-) derivatives and is effective for removing excess 2-aminopyridine.[7]
-
Column Preparation:
-
Use a Dowex 50X8 column in the NH4+-form.[7]
-
-
Elution:
-
Elute the column with 20 mM ammonium acetate buffer at a pH of 8.5.[7]
-
-
Analysis:
-
The purified PA-derivatives can be directly analyzed by HPLC. This method is rapid, taking approximately 10 minutes for sample purification.[7]
-
Mandatory Visualization
Caption: General workflow for the purification of pyridine derivatives by column chromatography.
Caption: A decision tree for troubleshooting common issues in pyridine derivative purification.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative 1H NMR Analysis: 4,6-Dimethylpyridine-2-carbonitrile and Isomeric Lutidines
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
In the landscape of pharmaceutical research and development, the precise structural elucidation of heterocyclic compounds is paramount. Substituted pyridines, in particular, form the backbone of numerous therapeutic agents. This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4,6-dimethylpyridine-2-carbonitrile alongside its isomeric precursors, the lutidines (dimethylpyridines).
Due to the limited availability of public experimental ¹H NMR data for this compound, this guide presents a predicted spectrum based on established spectroscopic principles and available data for structurally related compounds. This predictive analysis serves as a valuable tool for researchers in identifying and characterizing this molecule. The experimental data for 2,4-lutidine and 2,6-lutidine are provided for direct comparison, highlighting the influence of substituent position on the chemical environment of the pyridine ring protons.
Comparative ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for this compound and the experimental data for 2,4-lutidine and 2,6-lutidine. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | Protons | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | H-3 | ~7.2 - 7.4 | Singlet | 1H | N/A |
| H-5 | ~7.0 - 7.2 | Singlet | 1H | N/A | |
| 4-CH₃ | ~2.4 - 2.6 | Singlet | 3H | N/A | |
| 6-CH₃ | ~2.5 - 2.7 | Singlet | 3H | N/A | |
| 2,4-Lutidine | H-3 | 6.91 | Doublet | 1H | 4.9 |
| H-5 | 6.96 | Doublet | 1H | 4.9 | |
| H-6 | 8.35 | Doublet | 1H | 4.9 | |
| 2-CH₃ | 2.45 | Singlet | 3H | N/A | |
| 4-CH₃ | 2.30 | Singlet | 3H | N/A | |
| 2,6-Lutidine | H-3, H-5 | 6.97 | Doublet | 2H | 7.7 |
| H-4 | 7.45 | Triplet | 1H | 7.7 | |
| 2,6-di-CH₃ | 2.44 | Singlet | 6H | N/A |
Note: The chemical shifts for this compound are predicted based on the additive effects of methyl and cyano substituents on the pyridine ring, with reference to the experimental data of lutidine isomers and other substituted pyridines.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils to maximize the intensity and sharpen the peaks of the solvent and reference signals.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Number of scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Pulse angle: A 30° or 45° pulse is commonly used for routine ¹H NMR spectra.
-
Acquisition time: Typically 2-4 seconds.
-
Relaxation delay: A delay of 1-5 seconds between scans allows for the relaxation of the nuclei.
-
-
Initiate the acquisition of the Free Induction Decay (FID) signal.
4. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons in the molecule.
-
Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to deduce the connectivity of the protons.
Predicted ¹H NMR Signal Analysis of this compound
The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals, corresponding to the two aromatic protons and the two methyl groups.
Caption: Predicted ¹H NMR signal assignments for this compound.
The electron-withdrawing nature of the nitrile group at the C-2 position is expected to deshield the adjacent proton at C-3, shifting its resonance downfield. The proton at C-5 will be in a relatively more electron-rich environment and is therefore predicted to appear at a slightly higher field. The two methyl groups at the C-4 and C-6 positions are expected to appear as sharp singlets, with the C-6 methyl group potentially being slightly deshielded due to its proximity to the electronegative nitrogen atom in the pyridine ring. The absence of adjacent protons for both aromatic hydrogens leads to the prediction of singlets for both signals.
A Comparative Guide to the Analytical Characterization of 4,6-Dimethylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Mass Spectrometry of 4,6-Dimethylpyridine-2-carbonitrile
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds. For this compound (C₈H₈N₂, Exact Mass: 132.0687 Da), electron ionization (EI) would likely be employed for GC-MS analysis, while electrospray ionization (ESI) would be suitable for LC-MS.[1]
Expected Fragmentation Pattern (Electron Ionization):
The fragmentation of this compound in EI-MS is expected to follow patterns observed for other alkyl-substituted pyridine carbonitriles. Key fragmentation pathways would likely include:
-
Molecular Ion Peak (M⁺): The most intense peak, representing the intact molecule, would be observed at m/z 132.
-
Loss of a Methyl Radical (M⁺ - CH₃): A significant fragment at m/z 117 resulting from the cleavage of one of the methyl groups.
-
Loss of HCN (M⁺ - HCN): A fragment at m/z 105 due to the elimination of hydrogen cyanide from the pyridine ring.
-
Formation of Pyridinium Ion: Cleavage of the nitrile group could lead to the formation of a dimethylpyridinium ion.
Alternative Analytical Techniques
Several other analytical techniques can be employed for the comprehensive characterization of this compound. These methods provide complementary information regarding the compound's purity, structure, and functional groups.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the separation and quantification of pyridine derivatives.[2][3] For this compound, a reverse-phase HPLC method would be suitable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds like dimethylpyridine carbonitriles.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide detailed structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5][6]
Comparative Data of Analytical Techniques
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, structural information through fragmentation patterns. | Small sample amount (µg to ng), requires ionization. | High sensitivity and specificity. | Isomers may not be distinguishable without chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification, separation of mixtures. | Soluble sample, µg to mg quantities. | Wide applicability, robust, quantitative. | Does not provide detailed structural information on its own. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, quantification, structural identification. | Volatile and thermally stable sample, ng to pg sensitivity. | Excellent separation efficiency, high sensitivity. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, stereochemistry. | mg quantities, soluble in deuterated solvents. | Unambiguous structure determination. | Lower sensitivity compared to MS. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Solid or liquid sample, µg to mg quantities. | Fast, non-destructive, provides a molecular fingerprint. | Complex spectra can be difficult to interpret fully. |
Experimental Workflows and Protocols
General Analytical Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a small molecule like this compound.
Caption: General analytical workflow for a synthesized compound.
Detailed Experimental Protocols
Mass Spectrometry (GC-MS - Hypothetical Protocol)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent like dichloromethane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate.
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
References
- 1. This compound | C8H8N2 | CID 12418492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. cet-science.com [cet-science.com]
- 7. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to the FT-IR Spectrum of the Nitrile Group in Pyridines
For researchers, scientists, and professionals in drug development, understanding the vibrational characteristics of functional groups within heterocyclic compounds like pyridine is crucial for structural elucidation and monitoring chemical reactions. The nitrile (C≡N) group, with its sharp and intense infrared absorption, serves as a sensitive probe of its local electronic environment. This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of the nitrile group in various pyridine derivatives, supported by experimental data and detailed methodologies.
Comparison of Nitrile Stretching Frequencies
The position of the nitrile stretching vibration in the FT-IR spectrum of cyanopyridines is influenced by the isomeric position of the nitrile group and the nature of other substituents on the pyridine ring. This is due to the interplay of inductive and resonance effects that alter the electron density and, consequently, the bond strength of the carbon-nitrogen triple bond.
Generally, the C≡N stretching frequency in aromatic nitriles is observed in the range of 2220-2240 cm⁻¹, which is lower than that for saturated nitriles (2240-2260 cm⁻¹) due to conjugation with the aromatic ring.[1] The electron-withdrawing nature of the nitrogen atom in the pyridine ring further influences this frequency.
Below is a summary of experimental FT-IR data for the nitrile stretching frequency in different cyanopyridine isomers and substituted derivatives.
| Compound | Nitrile (C≡N) Stretching Frequency (cm⁻¹) | Reference / Data Source |
| 2-Cyanopyridine | ~2230 | --INVALID-LINK--, --INVALID-LINK-- |
| 3-Cyanopyridine | ~2235 | --INVALID-LINK--, --INVALID-LINK-- |
| 4-Cyanopyridine | ~2240 | --INVALID-LINK--, --INVALID-LINK-- |
| 2-Amino-3-cyanopyridines | 2201 - 2214 | --INVALID-LINK-- |
| 2-Amino-4,6-diphenylnicotinonitriles | 2204 - 2210 | --INVALID-LINK-- |
Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.
Experimental Protocols
Accurate and reproducible FT-IR data is contingent on meticulous experimental protocol. Below are detailed methodologies for sample preparation and data acquisition.
Sample Preparation
The choice of sampling technique depends on the physical state of the pyridine derivative.
For Solid Samples (KBr Pellet Technique):
-
Materials:
-
Pyridine derivative (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (150-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
-
Procedure:
-
Grind the KBr to a fine powder in the agate mortar.
-
Add the solid pyridine derivative to the KBr.
-
Thoroughly mix and grind the sample and KBR together until a homogeneous, fine powder is achieved.
-
Transfer the powder to the pellet die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet and place it in the sample holder of the FT-IR spectrometer.
-
For Liquid Samples or Solutions (Neat Liquid or Solution Cell):
-
Materials:
-
Liquid pyridine derivative or a solution in a suitable solvent (e.g., CCl₄, CHCl₃)
-
Demountable cell with salt plates (e.g., NaCl, KBr) appropriate for the spectral region and non-reactive with the sample.
-
-
Procedure:
-
If preparing a solution, dissolve the pyridine derivative in the chosen solvent to an appropriate concentration (typically 1-10% w/v).
-
Place a drop of the neat liquid or solution onto one of the salt plates.
-
Carefully place the second salt plate on top, ensuring no air bubbles are trapped.
-
Mount the cell in the FT-IR spectrometer.
-
For solutions, a background spectrum of the pure solvent in the same cell should be acquired.
-
FT-IR Data Acquisition and Analysis
-
Instrument: A modern FT-IR spectrometer (e.g., Thermo Fisher Nicolet, PerkinElmer, or Agilent).
-
Procedure:
-
Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Acquire a background spectrum with no sample in the beam path (or with the pure solvent for solution measurements).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Perform data processing using the spectrometer's software. This may include baseline correction and peak picking to identify the precise wavenumber of the nitrile stretching vibration.
-
Visualization of Electronic Effects
The observed differences in the C≡N stretching frequencies among the cyanopyridine isomers can be attributed to the electronic influence of the ring nitrogen relative to the nitrile group. The following diagram illustrates this relationship.
In 2- and 4-cyanopyridine, both the strong electron-withdrawing inductive and resonance effects of the ring nitrogen are at play, leading to a shift in the nitrile frequency. In 3-cyanopyridine, the nitrile group is at the meta position relative to the ring nitrogen, and thus the resonance effect is not as direct. The interplay of these effects results in the observed order of C≡N stretching frequencies. The addition of other substituents, such as an amino group, introduces further electronic perturbations, typically lowering the nitrile stretching frequency due to the electron-donating nature of the amino group.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 4,6-Dimethylpyridine-2-carbonitrile
For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical compounds is fundamental to ensuring the integrity and reproducibility of experimental results, as well as meeting stringent quality standards in pharmaceutical development. 4,6-Dimethylpyridine-2-carbonitrile is a valuable building block in organic synthesis, and its purity is critical for the successful outcome of subsequent reactions. This guide provides an objective comparison of the principal analytical techniques for assessing the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist in the selection of the most appropriate method.
Potential impurities in this compound can arise from the synthetic route and may include unreacted starting materials, isomeric byproducts such as other cyanopyridine isomers, and residual solvents. The choice of analytical method will depend on the nature of these expected impurities, the required level of accuracy and precision, and the available instrumentation.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the purity determination of this compound. The presented quantitative data is illustrative, based on typical performance for these methods with similar compounds, to provide a basis for comparison.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with detection by mass spectrometry. | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Direct measurement of the molar concentration of an analyte by comparing the integral of its NMR signal to that of a certified internal standard. |
| Purity Determination | Relative purity based on peak area percentage. Can be quantitative with certified reference standards. | Relative purity based on peak area percentage. Quantitative analysis requires reference standards for the main component and impurities. | Absolute purity determination without the need for a reference standard of the analyte itself. |
| Strengths | High separation efficiency for volatile compounds; provides structural information for impurity identification. | Excellent for separating a wide range of non-volatile and thermally labile compounds; high sensitivity for trace impurities. | Provides absolute purity; non-destructive; gives structural information on both the main component and impurities. |
| Limitations | Not suitable for non-volatile or thermally labile compounds without derivatization. | Relative quantification assumes similar detector response for all components; requires a chromophore for UV detection. | Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures. |
| Illustrative Precision (%RSD) | < 2% | < 1% | < 0.5% |
| Illustrative Accuracy (% Recovery) | 98-102% | 99-101% | 99.5-100.5% |
| Illustrative Linearity (R²) | > 0.995 | > 0.999 | > 0.999 |
| Illustrative LOD | 0.01% | 0.005% | 0.1% |
| Illustrative LOQ | 0.03% | 0.015% | 0.3% |
| Sample Throughput | High | High | Moderate |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of impurities.
Experimental Protocol
1. Instrumentation and Materials:
-
GC-MS system with a mass selective detector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas, 99.999% purity)
-
Solvent for dilution (e.g., dichloromethane, HPLC grade)
-
This compound sample
2. Sample Preparation:
-
Prepare a stock solution of the this compound sample in dichloromethane at a concentration of approximately 1 mg/mL.
-
If an internal standard is used for quantification, add a known amount to the sample solution.
3. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
4. Data Analysis:
-
Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting their fragmentation patterns. The molecular ion of this compound is expected at m/z 132.
A Comparative Guide to the Distinguishing Features of Dimethylpyridine-Carbonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise identification of isomers is a critical step in chemical synthesis, drug discovery, and materials science. Dimethylpyridine-carbonitriles, a class of substituted pyridines, present a unique analytical challenge due to the identical molecular weight and elemental composition of their various positional isomers. This guide provides a comprehensive comparison of the key analytical techniques used to distinguish between these isomers, supported by predicted data based on established principles of spectroscopy and chromatography.
Introduction to Dimethylpyridine-Carbonitrile Isomers
The isomers of dimethylpyridine-carbonitrile differ in the substitution pattern of the two methyl (-CH₃) groups and one carbonitrile (-CN) group on the pyridine ring. This variation in substituent positions leads to subtle but measurable differences in their physicochemical properties, which can be exploited for their differentiation. The primary analytical methods for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Analytical Workflow for Isomer Differentiation
A logical workflow for the unambiguous identification of a specific dimethylpyridine-carbonitrile isomer is presented below. This process typically starts with a separation technique followed by spectroscopic analysis for structural elucidation.
Caption: A general workflow for the separation and identification of dimethylpyridine-carbonitrile isomers.
Spectroscopic and Chromatographic Comparison
Predicted ¹H NMR Spectral Data
The chemical shifts (δ) in ¹H NMR are highly sensitive to the electronic environment of the protons. The positions of the methyl groups and the electron-withdrawing cyano group will significantly influence the chemical shifts of the aromatic protons.
| Isomer | Predicted Aromatic Proton Signals (ppm) | Predicted Methyl Proton Signals (ppm) | Key Differentiating Features |
| 4,6-Dimethylpyridine-2-carbonitrile | Two singlets | Two singlets | The two aromatic protons will appear as distinct singlets due to their separation by the nitrogen and cyano-substituted carbon. |
| 4,6-Dimethylpyridine-3-carbonitrile | One singlet | Two singlets | The single aromatic proton will appear as a singlet. |
| 2,6-Dimethylpyridine-4-carbonitrile | One singlet | One singlet | Due to the symmetry of the molecule, both methyl groups and both aromatic protons are chemically equivalent, leading to a very simple spectrum with only two singlets. |
Predicted ¹³C NMR Spectral Data
In ¹³C NMR, the chemical shifts of the carbon atoms in the pyridine ring and the substituent groups provide a clear fingerprint for each isomer.
| Isomer | Predicted Pyridine Ring Carbon Signals (ppm) | Predicted Methyl Carbon Signals (ppm) | Predicted Cyano Carbon Signal (ppm) | Key Differentiating Features |
| This compound | ~160-120 | ~24, ~18 | ~117 | Five distinct signals for the pyridine ring carbons. |
| 4,6-Dimethylpyridine-3-carbonitrile | ~160-120 | ~23, ~19 | ~118 | Five distinct signals for the pyridine ring carbons. |
| 2,6-Dimethylpyridine-4-carbonitrile | ~162, ~150, ~125 | ~25 | ~119 | Due to symmetry, only three signals are expected for the pyridine ring carbons. |
Predicted Mass Spectrometry Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) will lead to characteristic fragmentation patterns for each isomer. The molecular ion peak (M⁺) will be observed at m/z = 132 for all isomers.
| Isomer | Predicted Key Fragment Ions (m/z) | Predicted Fragmentation Pathway |
| All Isomers | 132 (M⁺), 117 (M⁺ - CH₃) | Initial loss of a methyl radical is a common fragmentation pathway for alkylpyridines. |
| Positional Isomers | Varies | The relative intensities of the fragment ions will differ based on the stability of the resulting cations, which is influenced by the positions of the methyl and cyano groups. For example, isomers with a methyl group ortho to the nitrogen may show a more prominent loss of H. |
Detailed Experimental Protocols
The following are generalized protocols for the key analytical techniques. Optimization for specific instrumentation and samples is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[1][2]
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher) is recommended for optimal resolution of proton and carbon signals.
-
¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-32 scans are typically sufficient.
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048 scans may be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the separation and identification of volatile compounds like dimethylpyridine-carbonitriles.[2][3]
-
Sample Preparation: Prepare a stock solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) at a concentration of approximately 1 mg/mL. Perform serial dilutions to a final concentration of 1-10 µg/mL.
-
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating these isomers.
-
Injector: Split/splitless inlet, with a split ratio of 20:1.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
High-Performance Liquid Chromatography (HPLC)
HPLC can be a powerful tool for the separation of isomers that are not easily resolved by GC.[4]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For challenging separations, phenyl-hexyl or cyano-bonded phases can offer different selectivity.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common mobile phase for pyridine derivatives.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm and 280 nm.
-
Logical Relationships in Spectroscopic Data Interpretation
The interpretation of spectroscopic data to differentiate isomers follows a logical progression, as illustrated in the diagram below.
Caption: A flowchart illustrating the logical steps in differentiating isomers using spectroscopic data.
Conclusion
Distinguishing between the isomers of dimethylpyridine-carbonitrile requires a multi-technique analytical approach. While a complete set of experimental data is not always readily available, a combination of NMR spectroscopy, mass spectrometry, and chromatography, guided by predictive analysis based on known chemical principles, can provide a robust framework for their differentiation. ¹H and ¹³C NMR are particularly powerful for elucidating the precise substitution pattern due to the high sensitivity of chemical shifts to the local electronic environment. Mass spectrometry provides confirmatory evidence through characteristic fragmentation patterns, and chromatography allows for the initial separation of the isomers from a mixture. By following the detailed protocols and logical workflows presented in this guide, researchers can confidently identify and characterize these important chemical entities.
References
A Comparative Crystallographic Analysis of Substituted Pyridine-2-carbonitrile Derivatives
For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional structure of molecular entities is fundamental. X-ray crystallography provides unparalleled, high-resolution data on molecular geometry, conformation, and intermolecular interactions, which are critical for rational drug design and development. This guide presents a comparative analysis of the crystallographic data of several substituted pyridine-2-carbonitrile derivatives, offering insights into the structural effects of various functional groups on the pyridine scaffold.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of substituted pyridine-2-carbonitrile derivatives, providing a basis for structural comparison.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| Derivative 1: 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile[1] | C9H9N3O4 | Monoclinic | P2₁/c | 8.453(2) | 11.011(3) | 11.201(3) | 108.94(2) | 986.9(4) | 4 |
| Derivative 2: 4,6-diamino-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile[2] | C6H6N4S | Orthorhombic | Pnma | 26.252(8) | 4.3670(14) | 12.523(4) | 90 | 1435.7(8) | 8 |
| Alternative 1: 4-chloropyridine-2-carbonitrile[3] | C6H3ClN2 | Monoclinic | P2₁/n | 3.863(1) | 13.567(4) | 11.833(3) | 93.38(1) | 618.5(3) | 4 |
| Alternative 2: 6-chloropyridine-2-carbonitrile[3] | C6H3ClN2 | Monoclinic | P2₁/c | 10.603(2) | 3.829(1) | 15.541(3) | 100.19(1) | 621.2(2) | 4 |
Experimental Protocols
The following section details a generalized methodology for the single-crystal X-ray diffraction analysis of pyridine-2-carbonitrile derivatives, based on standard laboratory practices.
Synthesis and Crystallization
Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the synthesized compound in an appropriate solvent or solvent mixture. For the derivatives listed, solvents such as ethanol have been used for recrystallization[3]. The choice of solvent is critical and may require screening of various options to obtain crystals of sufficient size and quality.
Data Collection
A suitable single crystal is mounted on a goniometer head, typically using a cryo-loop and cryoprotectant if data is to be collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations and potential radiation damage[2]. Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a range of angles.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares techniques. In this iterative process, atomic coordinates, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a single-crystal X-ray crystallography experiment.
Caption: A flowchart illustrating the major steps in a single-crystal X-ray crystallography experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 4,6-diamino-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4,6-Dimethylpyridine-2-carbonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 4,6-dimethylpyridine-2-carbonitrile and its structural analogs. Understanding the relative reactivity of these compounds is crucial for their application in organic synthesis and the development of novel pharmaceuticals. This document summarizes key reactivity trends in common organic reactions, supported by available experimental data and established mechanistic principles.
Introduction
This compound is a substituted pyridine derivative with a nitrile group at the 2-position and methyl groups at the 4- and 6-positions. The reactivity of this molecule is primarily dictated by the interplay of the electron-withdrawing nitrile group and the electron-donating methyl groups, as well as the inherent electronic properties of the pyridine ring. This guide will focus on comparing its reactivity with two key analogs:
-
Pyridine-2-carbonitrile: The parent compound, allowing for the assessment of the effect of methyl substitution.
-
2,6-Lutidine: An isomer of dimethylpyridine, which helps in understanding the steric and electronic influence of methyl groups at different positions.
The primary reactions discussed are nucleophilic aromatic substitution (SNAr) and hydrolysis of the nitrile group, as these are fundamental transformations for this class of compounds.
Comparative Reactivity Analysis
The reactivity of the pyridine ring and the nitrile group in this compound is significantly influenced by its substituents.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on pyridine derivatives preferentially occurs at the 2- and 4-positions. This is because the anionic intermediate formed during the reaction is stabilized by resonance, with the negative charge being accommodated by the electronegative nitrogen atom[1][2]. The presence of an electron-withdrawing group, such as a nitrile group at the 2-position, further activates the ring towards nucleophilic attack.
The methyl groups at the 4- and 6-positions of this compound are electron-donating, which generally deactivates the pyridine ring towards nucleophilic attack compared to the unsubstituted pyridine-2-carbonitrile. However, the steric hindrance from the methyl group at the 6-position in 2,6-lutidine can significantly impact the approach of a nucleophile[3][4].
Qualitative Reactivity Comparison in SNAr:
| Compound | Expected Relative Reactivity in SNAr | Rationale |
| Pyridine-2-carbonitrile | High | The nitrile group at the 2-position strongly activates the ring for nucleophilic attack. There is no steric hindrance from methyl groups. |
| This compound | Moderate | The electron-donating methyl groups slightly deactivate the ring compared to the parent compound. Steric hindrance from the 6-methyl group can also play a role. |
| 2,6-Lutidine | Low (for substitution at the ring) | The two methyl groups flanking the nitrogen atom provide significant steric hindrance, making nucleophilic attack at the 2- and 6-positions difficult. The absence of a strong electron-withdrawing group also contributes to its lower reactivity. |
Hydrolysis of the Nitrile Group
The hydrolysis of cyanopyridines can proceed in a stepwise manner, first forming the corresponding pyridinecarboxamide and then the picolinic acid. Further decarboxylation can occur under certain conditions, especially for 2-substituted pyridines[5]. The reaction is typically catalyzed by acid or base.
Kinetic studies on the hydrolysis of cyanopyridines in high-temperature water have provided valuable data on their relative reactivity. The activation energy (Ea) is a good indicator of the reaction rate, with a lower activation energy corresponding to a faster reaction.
Quantitative Data on Hydrolysis of Cyanopyridines:
| Compound | Reaction | Activation Energy (Ea) (kJ mol⁻¹) | Reference |
| 2-Cyanopyridine | Hydrolysis to 2-Pyridinecarboxamide | 83.7 | [5] |
| 3-Cyanopyridine | Hydrolysis to 3-Pyridinecarboxamide | 74.3 | [5] |
| 4-Cyanopyridine | Hydrolysis to 4-Pyridinecarboxamide | 40.3 | [5] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are representative procedures for key reactions involving pyridine-2-carbonitrile derivatives.
General Procedure for Nucleophilic Aromatic Substitution of 2-Halopyridines with Amines
This procedure is adapted from methodologies employing microwave heating to facilitate the reaction[6][7].
-
Reactant Preparation: In a microwave-safe vial, dissolve the 2-halopyridine (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Nucleophile and Base: Add the amine nucleophile (1.1-1.5 equivalents) and a base (e.g., sodium ethoxide, 1.2 equivalents) to the solution.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 10-30 minutes).
-
Work-up: After cooling, the reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired 2-aminopyridine derivative.
General Procedure for the Hydrolysis of Cyanopyridines
This protocol is based on base-catalyzed hydrolysis under elevated temperatures[8].
-
Reaction Setup: In a stainless steel autoclave, place an aqueous solution of the cyanopyridine.
-
Heating: Heat the stirred solution to an initiation temperature (e.g., 100-130 °C for amide formation, or higher for carboxylic acid formation).
-
Base Injection: Quickly inject an aqueous solution of a base (e.g., sodium hydroxide).
-
Reaction Monitoring: Monitor the temperature of the exothermic reaction. Once the maximum temperature is reached and begins to drop, rapidly cool the autoclave.
-
Product Isolation: The product (picolinamide or picolinic acid salt) can be isolated from the aqueous solution by crystallization or extraction after acidification.
Visualizing Reaction Mechanisms and Workflows
Diagrams are provided below to illustrate a key reaction mechanism and a typical experimental workflow.
Caption: General mechanism of nucleophilic aromatic substitution on a 2-substituted pyridine.
Caption: A typical experimental workflow for the hydrolysis of 2-cyanopyridine.
Conclusion
The reactivity of this compound is a balance of the electronic effects of its substituents. Compared to pyridine-2-carbonitrile, the methyl groups in the 4- and 6-positions are expected to decrease its reactivity towards nucleophilic aromatic substitution due to their electron-donating nature. In contrast, the steric hindrance in 2,6-lutidine makes it a much weaker nucleophile and less susceptible to SNAr reactions at the ring. For nitrile hydrolysis, while direct comparative data is limited, the electronic effects suggest that this compound would hydrolyze at a rate comparable to or slightly slower than pyridine-2-carbonitrile. This guide provides a foundational understanding for researchers working with these important heterocyclic compounds. Further kinetic studies on this compound would be invaluable for a more precise quantitative comparison.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 4. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of Substituted Pyridinecarbonitriles
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridinecarbonitriles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data, to aid in the evaluation of their therapeutic potential.
Anticancer Activity
A noteworthy number of substituted pyridinecarbonitriles have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway.[1][2]
Comparative Efficacy of Anticancer Pyridinecarbonitriles
The following table summarizes the in vitro cytotoxic activity of representative substituted pyridinecarbonitriles against different human cancer cell lines, with doxorubicin, a widely used chemotherapy agent, as a standard for comparison.
| Compound ID | Cancer Cell Line | IC50 / LC50 (µM) | Reference Compound | IC50 / LC50 (µM) |
| Compound 1 (a 2-imino-1,2-dihydropyridine-3-carbonitrile derivative) | HT-29 (Colon) | 0.70 | - | - |
| Compound 2 (a 2-imino-1,2-dihydropyridine-3-carbonitrile derivative) | MDA-MB-231 (Breast) | 4.6 | - | - |
| Compound 8 (an alkoxylated 2-oxopyridine-3-carbonitrile) | MCF7 (Breast) | 19.15 | Doxorubicin | 3.94[3] |
| Compound 16 (an alkoxylated 2-oxopyridine-3-carbonitrile) | MCF7 (Breast) | 17.34 | Doxorubicin | 3.94[3] |
| Compound 19 (an alkoxylated 2-oxopyridine-3-carbonitrile) | MCF7 (Breast) | 14.70 | Doxorubicin | 3.94[3] |
| Compound 7f (a pyrimidine-5-carbonitrile derivative) | K562 (Leukemia) | - | - | - |
Antimicrobial Activity
Substituted pyridinecarbonitriles have also been investigated for their potential as antimicrobial agents. Several derivatives have shown promising activity against a range of bacterial and fungal pathogens.
Comparative Efficacy of Antimicrobial Pyridinecarbonitriles
The table below presents the minimum inhibitory concentration (MIC) values of selected pyridinecarbonitrile derivatives against various microorganisms, compared to standard antibiotics.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound Ie (a 2-amino-4,6-diphenylpyridine-3-carbonitrile) | E. coli | - | Ofloxacin | -[4] |
| Compound IIh (a 2-amino-4,6-diphenylpyridine-3-carbonitrile) | E. coli | - | Ofloxacin | -[4] |
| Compound IId (a 2-amino-4,6-diphenylpyridine-3-carbonitrile) | S. aureus | - | Ofloxacin | -[4] |
| Compound IIf (a 2-amino-4,6-diphenylpyridine-3-carbonitrile) | S. aureus | - | Ofloxacin | -[4] |
| Compound IIIh (a 4,6-diphenylpyrimidin-2-amine) | S. aureus | - | Ofloxacin | -[4] |
| Various Pyridine-benzothiazole hybrids | P. aeruginosa, E. coli, S. aureus, B. subtilis | - | - | -[5] |
| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii, E. coli, S. aureus, P. aeruginosa | 0.5 - 64 | - | -[5] |
| 2-(methyldithio)pyridine-3-carbonitrile | Candida species | 0.25 - 2 | - | -[5] |
Anti-inflammatory Activity
The anti-inflammatory potential of substituted pyridinecarbonitriles has been evaluated in various in vivo and in vitro models. Certain derivatives have demonstrated significant inhibition of inflammatory mediators, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).
Comparative Efficacy of Anti-inflammatory Pyridinecarbonitriles
This table summarizes the anti-inflammatory activity of specific pyridinecarbonitrile derivatives in the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.
| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference Compound | % Inhibition of Edema |
| Compound Ie | Rat | - | - | Indomethacin | -[4] |
| Compound If | Rat | - | - | Indomethacin | -[4] |
| Compound IIh | Rat | - | - | Indomethacin | -[4] |
| Compound IIId | Rat | - | - | Indomethacin | -[4] |
| Pyrrolo[2,3-d]pyrimidine derivative (21) | Rat | - | 63.24 (3h), 74.60 (4h) | Ibuprofen | 60.66 (3h), 69.52 (4h)[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Minimum Inhibitory Concentration (MIC) by Tube Dilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Procedure:
-
Serial Dilutions: Prepare a serial two-fold dilution of the test compounds in Mueller-Hinton broth in a series of test tubes.
-
Inoculation: Inoculate each tube with a standardized suspension of the test microorganism (approximately 5 × 10⁵ CFU/mL).
-
Incubation: Incubate the tubes at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
Procedure:
-
Animal Groups: Divide rats into groups, including a control group, a standard drug group (e.g., indomethacin), and test compound groups.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizing the Process and Pathways
To better illustrate the experimental and biological context of substituted pyridinecarbonitriles, the following diagrams are provided.
Caption: Experimental workflow for screening the biological activity of substituted pyridinecarbonitriles.
Caption: Simplified PI3K/AKT signaling pathway, a potential target for anticancer pyridinecarbonitriles.
References
- 1. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 4,6-Dimethylpyridine-2-carbonitrile: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable synthesis of substituted pyridine scaffolds is a critical endeavor. 4,6-Dimethylpyridine-2-carbonitrile is a valuable building block, and its preparation can be approached through several synthetic routes. This guide provides an objective comparison of potential methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable pathway for your research needs.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for plausible synthetic routes to this compound.
| Route | Starting Material | Key Reagents | Yield (%) | Reaction Conditions | Notes |
| 1. Cyanation of N-Oxide | 4,6-Dimethylpyridine-1-oxide | Dimethyl sulfate, Sodium cyanide | 73 | 1. Formation of 1-methoxy-4,6-dimethylpyridinium methyl sulfate. 2. Reaction with aqueous sodium cyanide at 0°C to room temperature. | A well-established, high-yielding method for the synthesis of 2-cyanopyridines from the corresponding N-oxides.[1] The procedure is based on a general method provided in Organic Syntheses. |
| 2. Direct C-H Cyanation | 4,6-Dimethylpyridine | Nitric acid, Trifluoroacetic anhydride, Potassium cyanide | 40-50 (est.) | 1. Pre-treatment of the pyridine with nitric acid and trifluoroacetic anhydride. 2. Reaction with aqueous potassium cyanide. | This method allows for the direct functionalization of the pyridine ring. The estimated yield is based on results for other dimethylpyridine isomers under similar conditions.[2] |
| 3. From 2-Halopyridine | 2-Chloro-4,6-dimethylpyridine | Copper(I) cyanide | Moderate to High (est.) | High temperature, typically in a polar aprotic solvent like DMF or pyridine (Rosenmund-von Braun reaction). | A classic and reliable method for introducing a cyano group. The primary challenge lies in the synthesis of the 2-chloro-4,6-dimethylpyridine precursor. |
| 4. Ammoxidation of Collidine | 2,4,6-Collidine (2,4,6-Trimethylpyridine) | Ammonia, Oxygen, Metal oxide catalyst | Variable | High temperature, gas-phase reaction over a heterogeneous catalyst. | Primarily an industrial method. Selectivity for the desired 2-cyano product over other isomers or over-oxidation products can be a significant challenge and requires careful catalyst design. |
Experimental Protocols
Route 1: Cyanation of 4,6-Dimethylpyridine-1-oxide
This protocol is adapted from a general procedure for the synthesis of 2-cyanopyridines from pyridine-N-oxides.[1]
Step A: Preparation of 1-Methoxy-4,6-dimethylpyridinium methyl sulfate
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, place 4,6-dimethylpyridine-1-oxide (1.0 mole).
-
With stirring, add dimethyl sulfate (1.0 mole) dropwise at a rate that maintains the reaction temperature between 80-90°C. Gentle heating may be required towards the end of the addition.
-
After the addition is complete, heat the mixture on a steam bath at 90-100°C for an additional 2 hours.
-
Pour the molten salt into a large evaporating dish and allow it to cool in a desiccator to yield the crystalline 1-methoxy-4,6-dimethylpyridinium methyl sulfate.
Step B: Synthesis of this compound
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, prepare a solution of sodium cyanide (3.0 moles) in water.
-
Cool the cyanide solution to 0°C with an ice bath.
-
Prepare a solution of 1-methoxy-4,6-dimethylpyridinium methyl sulfate (1.0 mole) in water and add it dropwise to the cold cyanide solution over 2 hours, maintaining the temperature at 0°C.
-
After the addition, allow the reaction mixture to stand in a refrigerator overnight.
-
Remove the flask from the refrigerator and stir the contents at room temperature for 6 hours.
-
Extract the reaction mixture with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or distillation to yield this compound.
Route 2: Direct C-H Cyanation of 4,6-Dimethylpyridine
This protocol is based on a general method for the direct cyanation of pyridines.[2]
-
In a flask, dissolve 4,6-dimethylpyridine (1.0 eq.) in trifluoroacetic anhydride.
-
Cool the mixture and add concentrated nitric acid (1.1 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
In a separate vessel, prepare a chilled aqueous solution of potassium cyanide (3.0 eq.).
-
Slowly add the pyridine/acid mixture to the potassium cyanide solution with vigorous stirring, maintaining a low temperature.
-
Allow the reaction to proceed for several hours.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Strategic Workflow for Synthesis Route Selection
The choice of synthetic route will depend on several factors including the availability of starting materials, required scale, and acceptable yield. The following diagram illustrates a logical workflow for selecting an appropriate method.
Caption: Decision workflow for synthetic route selection.
Alternative Approaches
Route 3: From 2-Halopyridine (Rosenmund-von Braun Reaction)
This classical method involves the nucleophilic substitution of a halogen atom (typically chloro or bromo) at the 2-position of the pyridine ring with a cyanide source, most commonly copper(I) cyanide. The key steps would be:
-
Synthesis of 2-chloro-4,6-dimethylpyridine: This precursor can be synthesized from 4,6-dimethylpyridin-2-one or potentially via the chlorination of 4,6-dimethylpyridine-1-oxide.
-
Cyanation: The reaction of 2-chloro-4,6-dimethylpyridine with CuCN at elevated temperatures would yield the desired product.
While reliable, this route requires the preparation of the halogenated intermediate, which adds to the overall number of synthetic steps.
Route 4: Ammoxidation of 2,4,6-Collidine
Ammoxidation is a powerful industrial process for the synthesis of nitriles from methyl-substituted aromatics and heteroaromatics. The reaction involves passing a gaseous mixture of the substrate, ammonia, and air over a heated metal oxide catalyst. For the synthesis of this compound, 2,4,6-collidine would be the starting material. However, achieving high selectivity for the cyanation of one specific methyl group while leaving the other two intact is a significant challenge and would require extensive catalyst development and process optimization. This route is generally not practical for laboratory-scale synthesis.
References
Safety Operating Guide
Proper Disposal of 4,6-Dimethylpyridine-2-carbonitrile: A Guide for Laboratory Professionals
The safe and compliant disposal of 4,6-Dimethylpyridine-2-carbonitrile is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides essential information on the proper handling and disposal procedures for this chemical, in line with established safety protocols. Adherence to these guidelines is imperative for researchers, scientists, and professionals in drug development.
Hazard Profile
This compound is a flammable liquid and vapor that is harmful if swallowed and can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, must be worn when handling this substance.[1][2]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant.[1][2][3][4] It is crucial to adhere to all national and local regulations governing hazardous waste disposal.
1. Waste Collection and Storage:
-
Original Containers: Whenever possible, leave the chemical in its original container.[1]
-
No Mixing: Do not mix this compound with other waste materials.[1]
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][3] Keep containers tightly closed.[1][2][3]
2. Handling Uncleaned Containers:
-
Empty or uncleaned containers should be treated as if they still contain the product.[1] Follow the same storage and disposal procedures as for the chemical itself.
3. Spill Management:
-
Immediate Action: In the event of a spill, evacuate the immediate danger area.[1][2]
-
Ventilation: Ensure adequate ventilation in the spill area.[1][2]
-
Ignition Sources: Eliminate all potential sources of ignition.[1]
-
Containment: Cover drains to prevent the chemical from entering the sewer system.[1][2]
-
Absorption: Use a liquid-absorbent and neutralizing material to collect the spill.[1]
-
Collection: Carefully collect the absorbed material and place it in a suitable, sealed container for disposal.
-
Decontamination: Clean the affected area thoroughly.
4. Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the waste by a licensed and approved hazardous waste disposal company.[1][2][3][4]
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with national and local environmental regulations.[1]
Experimental Protocols
The provided safety data sheets do not contain specific experimental protocols for the chemical neutralization or destruction of this compound. The standard and recommended procedure is collection and disposal via a certified waste management facility.
Quantitative Data Summary
No specific quantitative data for disposal, such as concentration limits for drain disposal or specific quantities for particular treatment methods, were available in the reviewed safety documentation. The overarching guideline is that this chemical should not be disposed of in the sewer system.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
